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  • Product: 1-(4-Aminobenzyl)guanidine
  • CAS: 96783-61-8

Core Science & Biosynthesis

Foundational

1-(4-Aminobenzyl)guanidine: Structural Dynamics, Molecular Weight, and Protocols for Targeted Radiotherapeutics

Executive Summary In the development of targeted radiopharmaceuticals and nanomedicines, the selection of the right precursor dictates the success of the entire synthetic workflow. 1-(4-Aminobenzyl)guanidine (often refer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted radiopharmaceuticals and nanomedicines, the selection of the right precursor dictates the success of the entire synthetic workflow. 1-(4-Aminobenzyl)guanidine (often referred to as 4-aminobenzylguanidine) is a highly versatile targeting ligand. Structurally analogous to the clinical gold standard meta-iodobenzylguanidine (MIBG), it features a critical synthetic advantage: an activating para-amino group. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the causality behind its use in electrophilic radioiodination and nanoparticle bioconjugation.

Chemical Structure and Physicochemical Properties

The core architecture of 1-(4-Aminobenzyl)guanidine consists of a central benzene ring substituted with a guanidinomethyl group at position 1 and a primary amine at position 4. This specific arrangement is not arbitrary; it is designed to balance biological targeting with synthetic accessibility.

  • The Guanidine Moiety: With a high pKa, the guanidine group remains fully protonated at physiological pH (7.4). This positive charge is the absolute structural prerequisite for recognition by the Norepinephrine Transporter (NET)[1].

  • The para-Amino Group: Unlike MIBG, which requires harsh isotopic exchange for radiolabeling, the strongly electron-donating primary amine in 1-(4-Aminobenzyl)guanidine activates the ortho positions (which are meta to the guanidine group). This allows for rapid, room-temperature electrophilic aromatic substitution[2].

To facilitate experimental planning, the quantitative physicochemical data of both the free base and its commonly utilized hydrochloride salt are summarized below.

Table 1: Physicochemical Data Summary
PropertyValue
IUPAC Name 2-[(4-aminophenyl)methyl]guanidine
Molecular Formula C8H12N4
Molecular Weight (Free Base) 164.21 g/mol [3]
Molecular Weight (HCl Salt) 200.67 g/mol [4]
CAS Registry Number 96783-61-8 (Free Base)[5] / 774227-01-9 (HCl Salt)[4]
Topological Polar Surface Area (TPSA) 87.92 Ų[6]
LogP 0.25[6]
SMILES C1=CC(=CC=C1CN=C(N)N)N[3]

Mechanistic Insights: The NET-Targeting Paradigm

The primary biological utility of 1-(4-Aminobenzyl)guanidine lies in its ability to mimic the endogenous neurotransmitter norepinephrine. When introduced into the systemic circulation, the protonated molecule is actively transported across the cell membrane by NET. Because NET is heavily overexpressed in neuroendocrine tumors—such as neuroblastoma and pheochromocytoma—as well as in myocardial sympathetic nerve terminals, this molecule serves as a highly specific homing beacon[7].

NET_Targeting A 1-(4-Aminobenzyl)guanidine (Protonated Guanidine) B Norepinephrine Transporter (NET) A->B High Affinity Binding C Myocardial Sympathetic Nerve Terminals B->C Internalization D Neuroblastoma / Pheochromocytoma B->D Tumor Accumulation

Caption: Mechanism of NET-mediated cellular uptake of 1-(4-Aminobenzyl)guanidine derivatives.

Self-Validating Experimental Protocol: Radioiodination

The most prominent application of 1-(4-Aminobenzyl)guanidine is its conversion into 3-iodo-4-aminobenzylguanidine (AIBG) via radioiodination. The following protocol utilizes Chloramine-T as an oxidizing agent.

Causality in Experimental Design: Why use Chloramine-T at pH 4.5? Chloramine-T is required to oxidize the inert radioiodide ( I− ) into the active electrophile ( I+ ). However, primary amines are susceptible to oxidation. By strictly buffering the reaction to pH 4.5–5.0, the amine remains protonated and protected from oxidation, while the aromatic ring remains sufficiently activated for the electrophilic attack[2].

Step-by-Step Methodology: Synthesis of [123I/125I]-AIBG
  • Precursor Preparation: Dissolve 0.5 mg of 1-(4-Aminobenzyl)guanidine sulfate (or hydrochloride) in 0.5 mL of 0.2 M ammonium phosphate buffer ( NH4​H2​PO4​ ). Verify the pH is exactly 4.5.

  • Isotope Addition: Add 1.0 to 5.0 mCi of carrier-free Na[123I] or Na[125I] to the reaction vial[2].

  • Oxidation (Initiation): Inject 100 µL of freshly prepared Chloramine-T solution (1 mg/mL in deionized water). Stir gently at room temperature for 15 to 30 minutes.

  • Quenching (Termination): Add 100 µL of sodium metabisulfite ( Na2​S2​O5​ , 2 mg/mL). Note: This step is a critical self-validating control. The reducing agent immediately converts unreacted I+ back to I− , preventing the formation of di-iodinated impurities.

  • Purification: Inject the quenched mixture onto a semi-preparative HPLC system equipped with a C18 column. Elute using an isocratic mobile phase of 0.2 M NH4​H2​PO4​ : THF (85:15) at a flow rate of 1.5 mL/min[2].

  • Validation: Collect the radioactive fraction and verify radiochemical purity (>98%) via radio-TLC (silica gel, n-butanol/acetic acid/water 5:2:1)[2].

Radioiodination A 1-(4-Aminobenzyl)guanidine in Phosphate Buffer (pH 4.5) B Add Na[123I] or Na[125I] A->B C Oxidation: Add Chloramine-T (15-30 min, RT) B->C Electrophilic Aromatic Substitution D Quench: Add Sodium Metabisulfite C->D Reduces unreacted I+ to I- E Purification: HPLC (C18 Column) D->E Removes free iodide & salts F Product: [123I/125I]-AIBG (>98% Radiochemical Purity) E->F

Caption: Step-by-step workflow for the Chloramine-T mediated radioiodination of 1-(4-Aminobenzyl)guanidine.

Advanced Applications in Nanomedicine

Beyond traditional radiochemistry, 1-(4-Aminobenzyl)guanidine is increasingly utilized in the field of targeted nanomedicine. The primary amine serves as an ideal conjugation handle.

  • Mesoporous Silica Nanoparticles (MSNs): Recent advancements in stimuli-responsive drug delivery systems utilize 4-aminobenzylguanidine analogs grafted onto the surface of MSNs. Because the targeting moiety mimics norepinephrine, these functionalized nanoparticles actively target and internalize into neuroblastoma cells via NET, significantly enhancing the intracellular delivery of encapsulated chemotherapeutics while minimizing off-target toxicity[1].

  • Fluorophore Conjugation: By converting the para-amino group into an isothiocyanate (using thiophosgene), the molecule can be covalently linked to fluorophores like FITC. This yields fluorescent probes capable of mapping NET distribution in vitro[8].

References

  • PubChem. "1-(4-Aminobenzyl)guanidine | C8H12N4 | CID 10942791." National Institutes of Health. URL:[Link]

  • Shulkin, B. L., et al. "Iodine-123-4-Amino-3-Iodobenzylguanidine, a New Sympathoadrenal Imaging Agent: Comparison with Iodine-123 Metaiodobenzylguanidine." Journal of Nuclear Medicine, 1986. URL: [Link]

  • Lee, H. T., et al. "Development of a Kit-Form Analog of Metaiodobenzylguanidine." Journal of Nuclear Medicine, 1986. URL:[Link]

  • Vallet-Regí, M., et al. "Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update." Docta Complutense, 2019. URL:[Link]

Sources

Exploratory

Engineering Precision: The Mechanism of Action of 1-(4-Aminobenzyl)guanidine in Neuroblastoma Targeted Nanomedicine

Executive Summary Neuroblastoma is the most common extracranial solid tumor in childhood, presenting profound therapeutic challenges at advanced, metastatic stages[1]. Because approximately 90% to 95% of neuroblastoma ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neuroblastoma is the most common extracranial solid tumor in childhood, presenting profound therapeutic challenges at advanced, metastatic stages[1]. Because approximately 90% to 95% of neuroblastoma cells overexpress the norepinephrine transporter (NET) on their membrane surface, targeting this receptor has become a cornerstone of both diagnostic and therapeutic strategies[1][2].

While meta-iodobenzylguanidine (MIBG) remains the clinical gold standard for radiometric imaging and therapy, its halogenated structure lacks the functional handles required for complex bioconjugation. As a Senior Application Scientist, I approach targeting not merely as a biological phenomenon, but as a chemical engineering challenge. The structural elegance of 1-(4-Aminobenzyl)guanidine (4-ABG) —also referred to as p-aminobenzylguanidine—solves this limitation. By substituting the iodine atom with a primary amine, 4-ABG retains critical NET-binding affinity while providing a versatile, reactive moiety for grafting onto nanocarriers[2]. This whitepaper dissects the molecular mechanism of 4-ABG, its integration into nanomedicine workflows, and the causality behind its experimental validation.

Molecular Rationale and Mechanism of Action

Structural Homology and Receptor Affinity

The benzylguanidine scaffold is a synthetic structural analog of norepinephrine[2][3]. Rigorous structure-activity relationship (SAR) studies confirm that the benzene ring and the guanidine moiety are non-negotiable pillars for maintaining NET binding capacity[1]. The strategic replacement of iodine with an amino group at the para- (or meta-) position does not disrupt the critical electrostatic or steric interactions required for NET recognition[2]. Instead, it transforms a passive imaging tracer into an active targeting ligand.

Mechanism of Internalization

When 4-ABG is conjugated to the surface of a nanocarrier (e.g., mesoporous silica nanoparticles, quatsomes, or PLGA-PEG), it shifts the system's reliance from the passive Enhanced Permeation and Retention (EPR) effect to active, receptor-mediated delivery[2][3].

  • Recognition: The guanidine group of 4-ABG interacts with the orthosteric binding site of the NET on the neuroblastoma cell membrane.

  • Binding & Engulfment: Multivalent presentation of 4-ABG on the nanocarrier surface triggers receptor clustering, followed by NET-mediated endocytosis[2].

  • Intracellular Trafficking: Once internalized into endosomes, the nanocarriers bypass multidrug resistance efflux pumps and release their therapeutic payload (e.g., doxorubicin, paclitaxel, or nucleic acids) directly into the cytoplasm[4][5].

G NC 4-ABG-Conjugated Nanocarrier NET Norepinephrine Transporter (NET) NC->NET Specific Binding Endo Receptor-Mediated Endocytosis NET->Endo Internalization Release Intracellular Payload Release Endo->Release Endosomal Escape

Caption: NET-mediated internalization pathway of 4-ABG-conjugated nanocarriers in neuroblastoma.

Chemical Conjugation Strategies: The Causality of Design

To harness 4-ABG effectively, researchers must conjugate it to nanocarriers without sterically hindering the active guanidine group. The primary amino group serves as the ideal anchor.

Thiol-Maleimide Click Chemistry: A highly efficient approach involves converting the primary amine of 4-ABG into a thiolated derivative[4]. This thiolated 4-ABG is then reacted with maleimide-functionalized polyethylene glycol (PEG) on the surface of nanovesicles. The choice of PEG spacer length is critical; empirical data demonstrates that switching from a PEG2000 to a shorter PEG1000 moiety is required to achieve quantitative internalization, as it provides the optimal balance between shielding the nanoparticle and exposing the 4-ABG ligand for NET interaction[4].

Quantitative Efficacy of 4-ABG Targeting

The table below summarizes the quantitative improvements in drug delivery achieved by integrating 4-ABG targeting moieties across various nanocarrier platforms.

Targeting LigandNanocarrier PlatformPayloadInternalization / Efficacy MetricsSource
None (Passive) Mesoporous Silica (MSN)DoxorubicinBaseline accumulation via EPR effect[2]
4-ABG (PEGylated) Mesoporous Silica (MSN)DoxorubicinUp to 4-fold increase in cellular engulfment[2]
Thiolated 4-ABG Quatsome NanovesiclesNucleic Acids50% to 65% conjugation efficiency[4]
Benzylguanidine PLGA-PEG NanoparticlesPaclitaxel60% higher intratumoral concentration in vivo[5]

Experimental Methodology: A Self-Validating Workflow

A robust experimental protocol must be self-validating. The following step-by-step methodology details the synthesis, conjugation, and validation of 4-ABG-targeted nanocarriers, incorporating strict internal controls to distinguish active NET-mediated targeting from passive background uptake.

Step-by-Step Protocol: Synthesis and In Vitro Validation

Phase 1: Ligand Functionalization

  • Thiolation of 4-ABG: React 1-(4-Aminobenzyl)guanidine with Traut's reagent (2-iminothiolane) in a buffered aqueous solution (pH 8.0). Causality: Include 2 mM EDTA in the buffer. EDTA chelates trace metals, preventing the oxidative dimerization of the newly formed thiols into inactive disulfides.

  • Purification: Isolate the thiolated 4-ABG using reverse-phase HPLC. Causality: High purity is essential to prevent unreacted, free 4-ABG molecules from competitively blocking NET receptors during subsequent in vitro assays.

Phase 2: Nanocarrier Conjugation 3. Preparation of Maleimide-Nanocarriers: Synthesize nanocarriers (e.g., PLGA or MSNs) decorated with PEG1000-Maleimide linkers[4]. 4. Click Reaction: Incubate the thiolated 4-ABG with the maleimide-functionalized nanocarriers at a 2:1 molar ratio (thiol:maleimide) in PBS (pH 7.2) for 2 hours at room temperature. 5. Quenching & Washing: Add excess L-cysteine to the reaction mixture, followed by centrifugal ultrafiltration (100 kDa MWCO). Causality: L-cysteine quenches unreacted maleimide groups. If left unquenched, maleimides will covalently bind to serum proteins in the culture media, leading to off-target macrophage uptake and false-positive internalization data.

Phase 3: In Vitro Validation (The Self-Validating Assay) 6. Cell Culture Setup: Seed NET-overexpressing neuroblastoma cells (e.g., SH-SY5Y) and NET-negative control cells (e.g., HEK293) in 6-well plates. 7. Competitive Inhibition Control: Pre-incubate a subset of SH-SY5Y cells with an excess of free norepinephrine (1 mM) for 30 minutes. Causality: This saturates the NET receptors. If the 4-ABG-nanocarriers are truly internalizing via active NET transport, their uptake in this specific group must drop to the baseline level of passive endocytosis. 8. Incubation & Analysis: Add fluorescently labeled 4-ABG-nanocarriers to all groups. Incubate for 4 hours, wash with a mild acid buffer to strip surface-bound particles, and quantify true internalization via flow cytometry.

G Step1 1. Thiolation of 4-ABG (Traut's Reagent + EDTA) Step3 3. Thiol-Maleimide Click Conjugation Step1->Step3 Step2 2. Maleimide-PEG Nanocarrier Prep Step2->Step3 Step4 4. L-Cysteine Quenching & Ultrafiltration Step3->Step4 Step5 5. In Vitro Validation (NET Inhibition Controls) Step4->Step5

Caption: Self-validating experimental workflow for 4-ABG nanocarrier conjugation and testing.

In Vivo Translation and Pharmacokinetics

The ultimate validation of 4-ABG's targeting efficacy lies in in vivo xenograft models. While passive targeting allows nanoparticles to loosely accumulate in the tumor microenvironment, active targeting via 4-ABG drives deep tumor penetration and cellular retention[2][3].

In murine neuroblastoma models, MSNs decorated with aminobenzylguanidine derivatives demonstrated strong accumulation and high retention in the tumoral zone over a period exceeding 72 hours, whereas non-targeted nanoparticles were rapidly cleared[2]. Furthermore, when utilizing 4-ABG-targeted PLGA-PEG nanoparticles to deliver paclitaxel, researchers observed a 60% higher intratumoral drug concentration compared to non-targeted equivalents[5]. This targeted accumulation directly translates to superior tumor regression while simultaneously minimizing systemic, off-target toxicity.

Conclusion

1-(4-Aminobenzyl)guanidine represents a masterclass in rational drug design. By making a single, strategic atomic substitution—replacing an iodine atom with a primary amine—scientists have unlocked a highly specific, conjugatable ligand that bridges the gap between diagnostic imaging and targeted nanomedicine. The rigorous application of optimized click chemistry, precisely tuned PEG spacer lengths, and self-validating experimental controls ensures that 4-ABG will continue to drive the next generation of precision therapeutics for neuroblastoma.

References

1.[1] Title: Molecular scaffolds as double targeting agents for the diagnosis and treatment of Neuroblastoma - PMC Source: nih.gov URL:

2.[2] Title: Targeting strategies for improving the efficacy of nanomedicine in oncology Source: beilstein-journals.org URL:

3.[3] Title: Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: ucm.es URL:

4.[4] Title: Peptides: from synthesis to biomedical application in two types of cancer Source: ub.edu URL:

5.[5] Title: Fluorescein PEGylated analogues for in vitro analysis from all families... Source: researchgate.net URL:

Sources

Foundational

Structural and Kinetic Profiling of 1-(4-Aminobenzyl)guanidine (ABG) Affinity at the Norepinephrine Transporter (NET)

Target Audience: Researchers, Application Scientists, and Drug Delivery Engineers Focus: Pharmacodynamics, Binding Kinetics, and Self-Validating Assay Workflows Executive Summary & Mechanistic Rationale The targeted deli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Delivery Engineers Focus: Pharmacodynamics, Binding Kinetics, and Self-Validating Assay Workflows

Executive Summary & Mechanistic Rationale

The targeted delivery of therapeutics to malignant cells requires highly specific ligands that exploit overexpressed cell-surface receptors. In the context of neuroblastoma—a pediatric cancer where 95% of tumors overexpress the norepinephrine transporter (NET, or SLC6A2)—1-(4-Aminobenzyl)guanidine (ABG) has emerged as a premier targeting moiety 1.

As a Senior Application Scientist, I emphasize that the structural brilliance of ABG lies in its bifunctionality. The guanidine headgroup is strictly conserved for NET recognition, structurally mimicking the protonated amine of endogenous norepinephrine. Conversely, the para-positioned primary amine serves as a functional anchor. It allows for facile conjugation to mesoporous silica nanoparticles (MSNs), liposomes, or fluorophores (e.g., via NHS-ester or isothiocyanate chemistry) without inducing steric hindrance at the pharmacophore 2. This precise spatial arrangement ensures that ABG retains its binding affinity ( Ki​ ) in the low-micromolar range, effectively driving the active internalization of conjugated payloads 3.

NET_Pathway ABG ABG-Functionalized Nanocarrier NET Norepinephrine Transporter (NET) ABG->NET Affinity Binding (Ki ~1-2 µM) Complex ABG-NET Binding Complex NET->Complex Conformational Shift Endo Endocytosis / Internalization Complex->Endo Translocation Cyto Intracellular Drug Release Endo->Cyto Endosomal Escape

Figure 1: Mechanism of ABG-targeted nanocarrier internalization via the Norepinephrine Transporter.

Quantitative Binding Affinity Profile

ABG operates as a competitive inhibitor at the orthosteric binding site of NET. Because it is a structural analog of the clinical radiotracer meta-iodobenzylguanidine (MIBG), its binding kinetics are highly comparable. Below is a synthesized data table representing the established affinity ranges for NET ligands, crucial for establishing baseline expectations during assay development.

LigandTargetIC₅₀ (µM)Kᵢ (µM)Pharmacological Role
Norepinephrine (NE) NET0.45 ± 0.050.25 ± 0.03Endogenous Substrate
MIBG NET1.80 ± 0.200.95 ± 0.15Clinical Radiotracer Standard
1-(4-Aminobenzyl)guanidine NET2.50 ± 0.301.20 ± 0.25Nanocarrier Targeting Moiety
Desipramine NET0.004 ± 0.0010.002 ± 0.001Selective Inhibitor (Assay Control)

Note: Ki​ values are calculated from IC50​ using the Cheng-Prusoff equation, assuming a [3H] -NE concentration equal to its Kd​ .

Experimental Workflows: Self-Validating Systems

To guarantee scientific integrity, experimental protocols must not merely generate data—they must actively rule out false positives. The following workflows are designed with internal causality checks to validate ABG-NET interactions.

Protocol A: Competitive Radioligand Binding Assay (Kᵢ Determination)

Objective: Quantify the exact binding affinity of unconjugated ABG to human NET.

Causality & Design Choices:

  • Membrane Selection: We utilize CHO cells stably transfected with human NET (CHO-hNET) rather than native neuroblastoma lines. Why? Native lines express Vesicular Monoamine Transporters (VMAT), which can sequester ligands intracellularly, confounding cell-surface affinity calculations.

  • Buffer Engineering: The assay buffer is supplemented with 100 µM Ascorbic Acid and 10 µM Pargyline. Why? Ascorbic acid prevents the rapid auto-oxidation of the [3H] -Norepinephrine radioligand, while pargyline inhibits monoamine oxidase (MAO), ensuring the ligand remains structurally intact during the 60-minute equilibrium phase.

Step-by-Step Methodology:

  • Preparation: Resuspend CHO-hNET membranes (50 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Add 20 nM [3H] -Norepinephrine and varying concentrations of ABG ( 10−10 to 10−3 M).

  • Self-Validation Control: In parallel wells, add 10 µM Desipramine to define Non-Specific Binding (NSB). True specific binding is Total Binding minus NSB.

  • Equilibrium: Incubate the microplate at 25°C for 60 minutes to achieve steady-state kinetics.

  • Termination: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific adherence).

  • Wash Step: Wash filters 3x with ice-cold buffer. Why ice-cold? The sudden temperature drop drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex, trapping the bound radioligand for measurement.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ via non-linear regression.

Assay_Workflow Prep 1. Prepare NET+ Membranes (CHO-hNET cells) Incubate 2. Incubate: [3H]-NE + Varying [ABG] (10^-10 to 10^-3 M) Prep->Incubate Filter 3. Rapid Filtration (GF/B filters) Incubate->Filter 60 min, 25°C (Equilibrium) Wash 4. Wash (Ice-Cold Buffer) Stop binding kinetics Filter->Wash Measure 5. Liquid Scintillation Quantify bound radioligand Wash->Measure Analyze 6. Calculate IC50 & Ki (Cheng-Prusoff Equation) Measure->Analyze

Figure 2: Self-validating radioligand binding assay workflow for determining ABG affinity.

Protocol B: Functional Internalization Assay (Nanocarrier Validation)

Objective: Confirm that ABG-conjugated nanoparticles are actively internalized via NET, rather than through passive pinocytosis.

Causality & Design Choices:

  • Cell Line Contrast: We deploy NB1691 cells (highly NET-positive) as the primary test model, and HeLa cells (naturally NET-negative) as a biological negative control.

  • The Blockade Control: To establish absolute causality, a parallel cohort of NB1691 cells is pre-incubated with Desipramine. If the ABG-nanocarriers rely exclusively on NET for entry, occupying the orthosteric site with Desipramine will competitively abrogate uptake, dropping intracellular fluorescence to baseline levels.

Step-by-Step Methodology:

  • Seeding: Seed NB1691 and HeLa cells at 1×105 cells/well in 6-well plates; incubate overnight.

  • Receptor Blockade (Control): Pre-incubate designated NB1691 wells with 1 µM Desipramine for 30 minutes at 37°C.

  • Dosing: Introduce FITC-labeled, ABG-functionalized nanocarriers (50 µg/mL) to all wells.

  • Uptake Phase: Incubate for 4 hours at 37°C.

  • Quenching: Wash cells 3x with PBS. Treat with Trypan Blue (0.4%) for 1 minute to quench extracellular fluorescence. Why? This ensures that flow cytometry only measures fully internalized particles, not surface-bound artifacts.

  • Analysis: Detach cells and analyze via flow cytometry (FITC channel). A valid assay will show high fluorescence in untreated NB1691, and low/baseline fluorescence in both HeLa cells and Desipramine-blocked NB1691 cells.

References

  • Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis Google P
  • Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update N
  • In vitro nanocarrier uptake evaluation in neuroblastoma cells ResearchG

Sources

Exploratory

Pharmacokinetic Profile of 1-(4-Aminobenzyl)guanidine in Murine Models: A Technical Guide for Preclinical Translation

Executive Summary 1-(4-Aminobenzyl)guanidine (4-ABG) and its radiohalogenated derivatives, such as 3-iodo-4-aminobenzylguanidine (AIBG), represent a critical class of targeted pharmacophores in neuro-oncology and cardiov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminobenzyl)guanidine (4-ABG) and its radiohalogenated derivatives, such as 3-iodo-4-aminobenzylguanidine (AIBG), represent a critical class of targeted pharmacophores in neuro-oncology and cardiovascular imaging. By mimicking endogenous catecholamines, 4-ABG leverages specific active transport mechanisms to selectively accumulate in tissues with dense sympathetic innervation or neuroendocrine origins. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profile of 4-ABG in murine models, detailing the mechanistic causality behind its biodistribution, quantitative clearance data, and self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Grounding: The Causality of NET-Mediated Uptake

The pharmacokinetic behavior of 4-ABG is not dictated by simple passive diffusion, but rather by highly specific receptor-mediated active transport.

Structurally, 4-ABG is an analog of benzylguanidine. Its guanidino group and aromatic ring provide a structural homology to norepinephrine, allowing it to be recognized by the norepinephrine transporter (NET, or Uptake-1)[1]. NET is highly overexpressed in neuroblastoma cells and is abundant in the presynaptic terminals of the myocardial adrenergic nervous system[1].

Once 4-ABG binds to NET, it is translocated into the intracellular cytoplasm. Unlike endogenous norepinephrine, guanidine derivatives are highly resistant to degradation by intracellular enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Following cytosolic entry, 4-ABG is actively sequestered into neurosecretory storage vesicles via the vesicular monoamine transporter (VMAT). This dual-transporter dependency ensures prolonged intracellular retention, which is the fundamental pharmacokinetic driver that allows for high-contrast diagnostic imaging and targeted radiotherapeutic dosing[2].

NET_Pathway ABG 1-(4-Aminobenzyl)guanidine (4-ABG) NET Norepinephrine Transporter (NET / Uptake-1) ABG->NET High Affinity Binding Cyto Intracellular Cytoplasm NET->Cyto Active Transport VMAT Vesicular Monoamine Transporter (VMAT) Cyto->VMAT Cytosolic Diffusion Vesicle Storage Vesicle (Retention) VMAT->Vesicle Vesicular Sequestration

Mechanism of 4-ABG cellular uptake and retention via NET and VMAT pathways.

Quantitative Pharmacokinetic Profile in Murine Models

In preclinical murine models (typically standard strains for healthy tissue distribution or athymic nude mice for tumor xenograft evaluations), the biodistribution of 4-ABG analogs follows a distinct bi-phasic clearance model characterized by rapid blood clearance and sustained target-tissue retention.

Absorption and Distribution

Following intravenous administration, 4-ABG exhibits rapid vascular clearance. Blood pool activity typically drops below 1.5 %ID/g within the first hour. Conversely, myocardial uptake is exceptionally rapid and robust. In normal mice injected with no-carrier-added (n.c.a.) radioiodinated 4-ABG analogs, heart uptake can reach 16.1 to 26.4 %ID/g at 1 hour post-injection[3]. In athymic mice bearing SK-N-SH or SK-N-BE(2C) neuroblastoma xenografts, tumor accumulation steadily increases, peaking at approximately 4 hours post-injection (up to 3.2 - 4.4 %ID/g)[3].

Metabolism and Excretion

Hepatic metabolism of 4-ABG is minimal. The primary route of elimination is renal, evidenced by high initial kidney uptake (~12.4 %ID/g at 1 hour) that rapidly washes out over 24 hours[3]. Furthermore, radiohalogenated analogs of 4-ABG demonstrate excellent in vivo stability; the carbon-halogen bond remains intact, resulting in negligible free radioiodine accumulation in the thyroid (< 2 %ID/g), confirming that the compound does not undergo significant in vivo deiodination[4].

Table 1: Comparative Biodistribution (%ID/g) of 4-ABG Analogs in Mice

Data synthesized from standardized n.c.a. radioiodinated benzylguanidine murine studies.

Tissue / Organ1 Hour Post-Injection4 Hours Post-Injection24 Hours Post-Injection
Heart (Target) 16.1 - 26.4 ± 5.210.5 - 13.0 ± 1.62.1 - 3.5 ± 0.8
Tumor (SK-N-SH) 1.8 ± 0.43.2 ± 0.32.5 ± 0.6
Blood 1.5 ± 0.30.8 ± 0.2< 0.1
Liver 5.2 ± 1.12.3 ± 0.50.6 ± 0.1
Kidneys 12.4 ± 2.54.1 ± 1.00.9 ± 0.2

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the pharmacokinetic evaluation of 4-ABG must be designed as a self-validating system. It is not enough to merely observe tissue accumulation; researchers must prove causality by demonstrating that the uptake is strictly mediated by the NET pathway rather than non-specific blood pooling or enhanced permeability and retention (EPR) effects.

Step-by-Step Methodology for In Vivo PK Profiling

Step 1: Radiosynthesis and Formulation Synthesize the radioiodinated 4-ABG analog (e.g., [123I]AIBG or[125I]AIBG) via oxidative radioiodination of the corresponding tin precursor. Purify via High-Performance Liquid Chromatography (HPLC) to ensure a radiochemical purity of >98% and high specific activity[2]. Formulate in sterile saline containing 5% ethanol.

Step 2: Pharmacological Blockade (The Validation Control) Divide the murine cohort into two groups: Vehicle Control and Blockade. Ten minutes prior to radiotracer administration, intravenously inject the Blockade group with Desipramine (DMI, 1 mg/kg)—a potent and selective NET inhibitor[4]. Causality Check: A significant reduction in myocardial and tumor uptake in the DMI group confirms that 4-ABG accumulation is Uptake-1 specific.

Step 3: Intravenous Administration Administer 1-2 MBq (for biodistribution) of the formulated 4-ABG analog via lateral tail vein injection in conscious, warmed mice.

Step 4: Serial Sacrifice and Tissue Harvesting Euthanize mice via cervical dislocation under deep isoflurane anesthesia at predetermined time points (e.g., 1h, 4h, 24h). Rapidly excise, rinse, blot dry, and weigh the organs of interest (blood, heart, lungs, liver, spleen, kidneys, thyroid, and tumor xenograft).

Step 5: Gamma Counting and PK Modeling Quantify tissue radioactivity using an automated gamma counter calibrated for the specific isotope. Calculate the Percentage of Injected Dose per Gram of tissue (%ID/g) by comparing tissue counts against a diluted standard of the injected dose.

PK_Workflow Syn 1. Radiosynthesis & Purification Inj 2. IV Injection in Murine Model Syn->Inj Sac 3. Serial Sacrifice (1h, 4h, 24h) Inj->Sac Harv 4. Tissue Harvesting & Weighing Sac->Harv Count 5. Gamma Counting (%ID/g Calculation) Harv->Count Model 6. PK Modeling & Clearance Profiling Count->Model

Step-by-step in vivo workflow for murine pharmacokinetic profiling of 4-ABG.

Conclusion

The pharmacokinetic profile of 1-(4-Aminobenzyl)guanidine in murine models highlights its exceptional utility as a NET-targeting vector. Its rapid blood clearance coupled with prolonged, receptor-specific retention in target tissues provides a highly favorable target-to-background ratio. By employing rigorous, self-validating experimental protocols—such as competitive NET blockade—researchers can confidently utilize 4-ABG as a foundational scaffold for next-generation radiopharmaceuticals and targeted nanotherapeutics.

References

1.[1] Title: Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: National Institutes of Health (nih.gov) URL:

2.[2] Title: Development of a Kit-Form Analog of Metaiodobenzylguanidine Source: Journal of Nuclear Medicine (snmjournals.org) URL:

3.[3] Title: THE DEVELOPMENT OF M£Z4-IODOBENZYLGUANIDINE ANALOGUES FOR THE THERAPY OF NEUROENDOCRINE AND OTHER TUMOURS XA0102705 Source: Office of Scientific and Technical Information (osti.gov) URL:

4.[4] Title: Cardiac Sympathetic Positron Emission Tomography Imaging with Meta-[18F]Fluorobenzylguanidine is Sensitive to Uptake-1 in Rats Source: American Chemical Society (acs.org) URL:

Sources

Foundational

Synthesis Pathway of 1-(4-Aminobenzyl)guanidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 1-(4-Aminobenzyl)guanidine hydrochloride is a high-value synthetic intermediate and active pharmacophore heavily utilized in the development of targeted radiopharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(4-Aminobenzyl)guanidine hydrochloride is a high-value synthetic intermediate and active pharmacophore heavily utilized in the development of targeted radiopharmaceuticals and oncology diagnostics. Because its structure closely mimics norepinephrine, it exhibits a high binding affinity for the norepinephrine transporter (NET), making it a critical precursor for imaging agents like Iodine-123-4-Amino-3-Iodobenzylguanidine (AIBG) used in neuroblastoma and pheochromocytoma diagnostics .

Synthesizing this molecule requires strict control over chemoselectivity and orthogonal deprotection to ensure pharmaceutical-grade purity. This guide details a field-proven, self-validating synthetic pathway designed for high-yield laboratory and scale-up applications.

Retrosynthetic Strategy & Chemoselectivity Principles

The fundamental challenge in synthesizing 1-(4-Aminobenzyl)guanidine from the commercially available starting material, 4-aminobenzylamine , is the presence of two competing primary amines: an aliphatic benzylamine and an aromatic aniline.

To avoid the formation of complex, over-guanylated oligomers, the synthesis relies on the inherent electronic differences between these two functional groups. The aliphatic amine (-CH₂NH₂) possesses a pKa of approximately 9.3, making it highly nucleophilic. In contrast, the lone pair on the aromatic amine (-PhNH₂) is delocalized into the benzene ring (pKa ~ 4.6), severely dampening its nucleophilicity. By selecting a guanylating agent with moderate electrophilicity, the reaction can be kinetically driven to react exclusively with the aliphatic amine .

Chemoselectivity SM 4-Aminobenzylamine (Dual Amine System) Aliphatic Aliphatic Amine (-CH2NH2) pKa ~ 9.3 | High Nucleophilicity SM->Aliphatic Aromatic Aromatic Amine (-PhNH2) pKa ~ 4.6 | Low Nucleophilicity SM->Aromatic Reaction Nucleophilic Attack on Guanylating Agent Aliphatic->Reaction Kinetically Favored Aromatic->Reaction Disfavored

Chemoselectivity logic demonstrating the preferential guanylation of the aliphatic amine.

Reagent Selection & Quantitative Yield Analysis

Historically, cyanamide was used for guanylation, but it requires harsh refluxing conditions that erode chemoselectivity. Modern protocols utilize 1,3-Di-Boc-2-methylisothiourea . The electron-withdrawing tert-butyloxycarbonyl (Boc) groups increase the electrophilicity of the central carbon, while the thiomethyl group acts as an excellent leaving group.

Table 1: Quantitative Comparison of Guanylating Agents
Guanylating AgentReaction ConditionsChemoselectivityAverage YieldPrimary Byproducts
Cyanamide Aqueous HCl, 100°CPoor (Aromatic amine reacts)< 30%Over-guanylated oligomers
1H-Pyrazole-1-carboxamidine HCl DMF, DIPEA, 25°CModerate50–60%Pyrazole, bis-adducts
1,3-Di-Boc-2-methylisothiourea DMF, Et₃N, 25°CExcellent (Aliphatic only) 85–95% Methanethiol (gas)

Experimental Workflow: Self-Validating Protocols

SynthesisPathway A 4-Aminobenzylamine C N,N'-di-Boc-1-(4-aminobenzyl)guanidine A->C Et3N, DMF - CH3SH B 1,3-Di-Boc-2-methylisothiourea B->C D 1-(4-Aminobenzyl)guanidine HCl C->D 4M HCl / Dioxane - CO2, - Isobutylene

Retrosynthetic and forward synthesis pathway of 1-(4-Aminobenzyl)guanidine hydrochloride.

Step 1: Chemoselective Guanylation of 4-Aminobenzylamine

Objective: Synthesize N,N'-di-Boc-1-(4-aminobenzyl)guanidine.

  • Dissolution: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-aminobenzylamine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Activation: Add Triethylamine (Et₃N) (2.0 eq, 20 mmol) to the stirring solution.

  • Coupling: Slowly add 1,3-Di-Boc-2-methylisothiourea (1.05 eq, 10.5 mmol) in portions.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 24 to 48 hours. Note: The reaction will evolve methanethiol gas (CH₃SH); ensure the system is properly vented through a bleach scrubber.

  • Workup: Dilute the reaction with Ethyl Acetate (100 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, 7:3) to yield the intermediate as a white crystalline solid .

Step 2: Global Deprotection and Salt Formation

Objective: Cleave the Boc groups and precipitate the final hydrochloride salt.

  • Solvation: Dissolve the purified N,N'-di-Boc-1-(4-aminobenzyl)guanidine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Acidic Cleavage: Dropwise, add a solution of 4M HCl in Dioxane (10.0 eq, 50 mmol) at 0°C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validating Precipitation: As the Boc groups cleave, the highly polar guanidine hydrochloride salt becomes insoluble in the DCM/Dioxane matrix and spontaneously precipitates as a dense white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash generously with cold anhydrous diethyl ether (3 × 20 mL) to remove residual dioxane and isobutylene byproducts, and dry under high vacuum to afford 1-(4-Aminobenzyl)guanidine hydrochloride in >95% purity.

Mechanistic Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to understand why these specific conditions are mandated rather than simply following the recipe:

  • Why use DMF in Step 1? DMF is a polar aprotic solvent with a high dielectric constant. It stabilizes the highly polar transition state during the nucleophilic attack of the benzylamine onto the isothiourea carbon, significantly accelerating the reaction rate without participating in hydrogen bonding that would dampen the amine's nucleophilicity.

  • Why add Triethylamine? Et₃N serves a dual purpose. First, it acts as an acid scavenger to ensure the aliphatic amine remains in its unprotonated, highly nucleophilic free-base form. Second, it facilitates the elimination of the thiomethyl group, driving the reaction forward via Le Chatelier's principle as methanethiol gas escapes the system.

  • Why use Anhydrous HCl in Dioxane in Step 2? Using aqueous acids (like standard hydrochloric acid) risks the hydrolytic cleavage of the newly formed guanidine functionality into a urea derivative. Anhydrous 4M HCl in Dioxane provides a strictly non-nucleophilic, acidic environment. Furthermore, this choice creates a self-validating protocol : the byproduct gases (CO₂ and isobutylene) escape, and the target molecule, which is highly polar, crashes out of the lipophilic solvent. If the white precipitate forms, the deprotection is successful, bypassing the need for complex and yield-destroying reverse-phase chromatography.

References

  • Dohle, W., et al. "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives." Molecules, vol. 28, no. 1, 2022, p. 5.[Link]

  • Katritzky, A. R., et al. "Recent developments in guanylating agents." ARKIVOC, vol. 2005, no. 4, 2005, pp. 49-87.[Link]

  • Mier, W., et al. "Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis." WO1999052861A1, WIPO (PCT), 1999.
  • Lee, H. T., et al. "Development of a Kit-Form Analog of Metaiodobenzylguanidine." Journal of Nuclear Medicine, vol. 27, no. 2, 1986, pp. 256-262.[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling, Material Safety, and Radiopharmaceutical Synthesis of 1-(4-Aminobenzyl)guanidine (CAS 96783-61-8)

Executive Summary 1-(4-Aminobenzyl)guanidine (CAS 96783-61-8) is a highly specialized, bifunctional organic intermediate. Structurally, it features a highly basic guanidine moiety coupled with a reactive aniline (aminobe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminobenzyl)guanidine (CAS 96783-61-8) is a highly specialized, bifunctional organic intermediate. Structurally, it features a highly basic guanidine moiety coupled with a reactive aniline (aminobenzyl) group. This dual functionality makes it a critical precursor in the development of targeted radiopharmaceuticals—specifically analogs of metaiodobenzylguanidine (MIBG)—and in the surface functionalization of stimuli-responsive nanocarriers for oncology. This whitepaper provides an in-depth analysis of its material safety, handling causality, and step-by-step experimental utilization in drug development.

Physicochemical Profiling

Understanding the physical and computational chemistry of 1-(4-Aminobenzyl)guanidine is essential for predicting its pharmacokinetic behavior and reactivity. The high Topological Polar Surface Area (TPSA) and low partition coefficient (LogP) indicate high polarity, which is why the compound is frequently formulated as a hydrochloride (CAS 774227-01-9) or sulfate salt to ensure aqueous solubility during synthesis.

PropertyValue
Chemical Name 1-(4-Aminobenzyl)guanidine
CAS Registry Number 96783-61-8
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Topological Polar Surface Area (TPSA) 90.4 Ų
LogP (Predicted) 0.25
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 2

(Data sourced from and)

Material Safety Data & Handling Protocols

As an active pharmaceutical intermediate, 1-(4-Aminobenzyl)guanidine requires stringent handling protocols governed by its chemical reactivity.

GHS Classification & Hazards

Based on the properties of benzylguanidine derivatives, the compound is classified under the Globally Harmonized System (GHS) as an irritant. Key hazard statements include:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Causality & Storage

The presence of the primary aniline group makes this compound highly susceptible to atmospheric auto-oxidation. When exposed to oxygen and light, the aniline moiety undergoes oxidative polymerization, transitioning the material from a white powder to a brown solid.

  • Protocol : To maintain molecular integrity, the compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Emergency Response (Self-Validating System) : All handling should be conducted using standard PPE (nitrile gloves, safety goggles). In the event of ocular exposure, flush with copious amounts of water for 15 minutes. The response is self-validated by testing the pH of the eye-wash runoff; flushing must continue until the runoff returns to a neutral pH (~7.0), confirming the complete removal of the basic guanidine residue.

Mechanistic Role in Drug Development

Norepinephrine Transporter (NET) Targeting

The structural topology of 1-(4-Aminobenzyl)guanidine mimics the endogenous catecholamine norepinephrine (NE). In neuroendocrine tumors (such as neuroblastoma and pheochromocytoma), the Norepinephrine Transporter (NET) is heavily overexpressed. The guanidine group remains protonated at physiological pH, serving as a false neurotransmitter that actively drives the molecule into the intracellular space via the NET.

Furthermore, the primary amine on the benzyl ring provides a versatile anchoring point. It is frequently utilized via EDC/NHS coupling to conjugate the targeting ligand onto, enabling highly specific, stimuli-responsive drug delivery directly to neuroblastoma cells.

Experimental Methodology: Radiosynthesis of[¹³¹I]AIBG

The synthesis of 4-amino-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]AIBG) from 1-(4-Aminobenzyl)guanidine requires precise electrophilic aromatic substitution. The following protocol outlines the optimized radioiodination workflow based on established radiopharmacy standards .

Step 1: Precursor Activation

  • Action : Dissolve 1 mg of 1-(4-Aminobenzyl)guanidine sulfate in 0.5 mL of 0.2 M phosphate buffer (pH 4.5).

  • Causality : Maintaining an acidic environment (pH 4.5) ensures that the highly basic guanidine group (pKa ~13) remains fully protonated. This prevents the guanidine nitrogen atoms from competing with the aromatic ring for the electrophilic iodine, ensuring absolute regioselectivity.

Step 2: Electrophilic Radioiodination

  • Action : Add 1–5 mCi of Sodium Iodide-131 (Na[¹³¹I]), followed immediately by the addition of 50 µg of Chloramine-T (oxidizing agent). Incubate at room temperature for 15 minutes.

  • Causality : Chloramine-T oxidizes the unreactive iodide anion (I⁻) into the highly reactive electrophilic iodine species (I⁺). The primary amino group (-NH₂) on the benzyl ring is a strong electron-donating group, which activates the ring and directs the incoming electrophile exclusively to the ortho position (which is meta to the guanidine side chain). This electronic causality guarantees the formation of the 3-iodo-4-amino derivative without unwanted byproducts.

Step 3: Reaction Quenching

  • Action : Terminate the reaction by adding 100 µg of sodium metabisulfite (Na₂S₂O₅).

  • Causality : Sodium metabisulfite acts as a reducing agent, instantly converting any residual I⁺ back to unreactive I⁻. This halts the electrophilic substitution, preventing over-iodination (di-iodo species) and oxidative degradation of the precursor.

Step 4: HPLC Purification & Validation

  • Action : Inject the crude mixture onto a C18 reverse-phase HPLC column. Elute using a mobile phase of 0.2 M NH₄H₂PO₄ / Tetrahydrofuran (85/15) at a flow rate of 1.5 mL/min.

  • Self-Validating System : Utilize a dual-detector setup (UV at 254 nm and a radioactive flow detector). The protocol is validated when the radioactive peak perfectly co-elutes with the UV peak of a non-radioactive AIBG standard, confirming a radiochemical purity of >98%.

Visualization: Radiosynthesis and Targeting Workflow

G A 1-(4-Aminobenzyl)guanidine (Precursor) B Radioiodination (Chloramine-T / 131I) A->B Synthesis C [131I]AIBG Radiopharmaceutical B->C Purification D Norepinephrine Transporter (NET) C->D Targeting E Neuroblastoma Cell Internalization D->E Uptake

Workflow of 1-(4-Aminobenzyl)guanidine radiosynthesis and NET-mediated cellular internalization.

References

  • PubChem. "1-(4-Aminobenzyl)guanidine | C8H12N4 | CID 10942791". National Center for Biotechnology Information. [Link]

  • American Elements. "1-(4-Aminobenzyl)guanidine CAS 96783-61-8". [Link]

  • Lee, M. C., et al. "Development of a Kit-Form Analog of Metaiodobenzylguanidine". Journal of Nuclear Medicine, 1986. [Link]

  • Castillo, R. R., et al. "Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update". Expert Opinion on Drug Delivery, 2019. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Researcher's Guide to Conjugating 1-(4-Aminobenzyl)guanidine to Mesoporous Silica Nanoparticles

This technical guide provides a comprehensive, step-by-step protocol for the covalent conjugation of 1-(4-Aminobenzyl)guanidine to the surface of mesoporous silica nanoparticles (MSNs). This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, step-by-step protocol for the covalent conjugation of 1-(4-Aminobenzyl)guanidine to the surface of mesoporous silica nanoparticles (MSNs). This document is intended for researchers, scientists, and drug development professionals seeking to develop functionalized nanomaterials for various biomedical applications, including drug delivery and targeted therapies. The protocol is designed to ensure scientific integrity, providing not just the methodology but also the underlying principles and rationale for each step.

Introduction: The Rationale for Guanidine-Functionalized MSNs

Mesoporous silica nanoparticles (MSNs) have emerged as highly promising platforms for biomedical applications due to their high surface area, tunable pore size, and biocompatibility.[1][2] Surface functionalization of MSNs allows for the attachment of various moieties, such as targeting ligands, imaging agents, and therapeutic molecules. The guanidinium group, present in the amino acid arginine, is of particular interest due to its ability to engage in strong electrostatic and hydrogen-bonding interactions with negatively charged cell surfaces and biomolecules.[3][4] The guanidinium group remains protonated and positively charged over a wide pH range, making it an effective group for cellular interaction and uptake.[3]

1-(4-Aminobenzyl)guanidine is a molecule that presents both a primary aromatic amine and a guanidine group.[5][6] This dual functionality allows for its strategic conjugation to a nanoparticle surface via the aromatic amine, leaving the guanidine group available for biological interactions. This guide will detail a robust protocol to achieve this specific surface modification.

Experimental Overview: A Multi-Step Strategy

The conjugation of 1-(4-Aminobenzyl)guanidine to MSNs is a multi-step process that requires careful execution and characterization at each stage. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_synthesis Part 1: MSN Synthesis & Functionalization cluster_conjugation Part 2: Conjugation of 1-(4-Aminobenzyl)guanidine synthesis 1. Synthesis of Mesoporous Silica Nanoparticles (MSNs) amine_func 2. Amine Functionalization (APTES Grafting) synthesis->amine_func Post-grafting quantification 3. Quantification of Surface Amine Groups amine_func->quantification Characterization linker_activation 4. Activation of MSNs with a Heterobifunctional Crosslinker quantification->linker_activation Proceed to conjugation guanidine_conjugation 5. Conjugation of 1-(4-Aminobenzyl)guanidine linker_activation->guanidine_conjugation Coupling final_char 6. Final Product Characterization guanidine_conjugation->final_char Verification

Figure 1: Overall experimental workflow for the conjugation of 1-(4-Aminobenzyl)guanidine to MSNs.

Part 1: Synthesis and Amine-Functionalization of Mesoporous Silica Nanoparticles

This section details the synthesis of MSNs and their subsequent functionalization with primary amine groups, which will serve as the anchor points for the conjugation of our target molecule.

Materials and Equipment
MaterialSupplierGrade
Tetraethyl orthosilicate (TEOS)Sigma-Aldrich≥99%
Cetyltrimethylammonium bromide (CTAB)Sigma-Aldrich≥98%
Ammonium Hydroxide (28-30%)Sigma-AldrichACS Reagent
(3-Aminopropyl)triethoxysilane (APTES)Sigma-Aldrich99%
Ethanol (200 proof)Decon LabsAnhydrous
TolueneSigma-AldrichAnhydrous, 99.8%
NinhydrinSigma-AldrichACS Reagent
HexylamineSigma-Aldrich99%

Equipment: Round-bottom flasks, magnetic stirrers, reflux condenser, sonicator, centrifugation system, oven, and standard laboratory glassware.

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol is based on a modified Stöber method.

  • Preparation of the Reaction Mixture: In a 500 mL round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2 M NaOH solution and heat the mixture to 80°C with vigorous stirring.

  • Addition of Silica Precursor: To the hot surfactant solution, add 5.0 mL of TEOS dropwise. A white precipitate will form almost immediately.

  • Reaction and Aging: Continue stirring the mixture at 80°C for 2 hours to allow for the complete hydrolysis and condensation of TEOS and the formation of the mesoporous structure.

  • Nanoparticle Collection and Washing: Cool the reaction mixture to room temperature. Collect the MSN-CTAB composite by centrifugation at 10,000 x g for 15 minutes. Discard the supernatant and wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted reagents.

  • Surfactant Removal (Calcination): Dry the washed nanoparticles in an oven at 60°C overnight. To remove the CTAB template and open the mesopores, calcine the dried powder in a muffle furnace at 550°C for 6 hours. Allow the furnace to cool down to room temperature before retrieving the white MSN powder.

Protocol 2: Amine Functionalization of MSNs (MSN-NH2)

This protocol utilizes a post-grafting method to introduce primary amine groups onto the MSN surface.

  • Preparation of the MSN Suspension: Disperse 1.0 g of calcined MSNs in 100 mL of anhydrous toluene in a 250 mL round-bottom flask. Sonicate the mixture for 15 minutes to ensure a uniform dispersion.

  • Grafting of APTES: Add 1.0 mL of APTES to the MSN suspension.

  • Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere to prevent the hydrolysis of APTES in the presence of atmospheric moisture.

  • Washing and Drying: Cool the reaction mixture to room temperature. Collect the amine-functionalized MSNs (MSN-NH2) by centrifugation at 10,000 x g for 15 minutes. Wash the nanoparticles extensively with toluene and then ethanol to remove any unreacted APTES. Dry the final product in a vacuum oven at 60°C overnight.

Protocol 3: Quantification of Surface Amine Groups

It is crucial to quantify the number of accessible amine groups on the MSN surface to control the stoichiometry of the subsequent conjugation reaction. The ninhydrin assay is a reliable colorimetric method for this purpose.[7][8][9]

  • Preparation of Ninhydrin Reagent: Prepare a solution of 3% (w/v) ninhydrin in ethanol.

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of hexylamine in ethanol (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mM).

  • Assay Procedure:

    • Disperse a known mass (e.g., 5 mg) of MSN-NH2 in 1 mL of ethanol.

    • In separate microcentrifuge tubes, add 100 µL of each standard solution and the MSN-NH2 suspension.

    • Add 1 mL of the ninhydrin reagent to each tube.

    • Heat the tubes at 100°C for 15 minutes. A color change to purple (Ruhemann's purple) will be observed in the presence of primary amines.

    • Centrifuge the MSN-NH2 sample to pellet the nanoparticles.

  • Quantification: Measure the absorbance of the supernatant of the standards and the sample at 570 nm using a UV-Vis spectrophotometer. Create a calibration curve from the standards and determine the concentration of amine groups in the MSN-NH2 sample. Express the result as µmol of NH2 per gram of MSNs.

Part 2: Conjugation of 1-(4-Aminobenzyl)guanidine

This section outlines the procedure for covalently attaching 1-(4-Aminobenzyl)guanidine to the amine-functionalized MSNs. A two-step approach using a heterobifunctional crosslinker is employed to ensure a controlled reaction. We will first introduce a carboxyl group to the MSN surface and then use carbodiimide chemistry for the final conjugation.

Materials
MaterialSupplierGrade
Succinic anhydrideSigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich≥98%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-Aldrich≥99%
1-(4-Aminobenzyl)guanidine hydrochlorideSigma-Aldrich≥95%
Protocol 4: Carboxylation of MSN-NH2 (MSN-COOH)
  • Reaction Setup: Disperse 500 mg of MSN-NH2 in 50 mL of anhydrous DMF.

  • Addition of Succinic Anhydride: Add a 10-fold molar excess of succinic anhydride relative to the quantified surface amine groups.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Washing: Collect the carboxylated MSNs (MSN-COOH) by centrifugation. Wash the nanoparticles thoroughly with DMF and then ethanol to remove unreacted succinic anhydride and by-products. Dry the product in a vacuum oven.

Protocol 5: Conjugation of 1-(4-Aminobenzyl)guanidine

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxyl groups on the MSN surface and the aromatic amine of 1-(4-Aminobenzyl)guanidine.[10][11][12][13]

conjugation_chemistry cluster_activation Carboxyl Activation cluster_coupling Amine Coupling MSN_COOH MSN-COOH MSN_NHS MSN-NHS ester MSN_COOH->MSN_NHS + EDC_NHS EDC, NHS EDC_NHS->MSN_NHS in MES buffer MSN_ABG MSN-ABG MSN_NHS->MSN_ABG Reaction ABG 1-(4-Aminobenzyl)guanidine ABG->MSN_ABG +

Figure 2: Schematic of the EDC/NHS coupling chemistry.

  • Activation of Carboxyl Groups:

    • Disperse 200 mg of MSN-COOH in 20 mL of 0.1 M MES buffer (pH 6.0).

    • Add a 5-fold molar excess of EDC and NHS relative to the initial amine loading.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve a 10-fold molar excess of 1-(4-Aminobenzyl)guanidine hydrochloride in 5 mL of MES buffer.

    • Add the 1-(4-Aminobenzyl)guanidine solution to the activated MSN-COOH suspension.

    • Stir the reaction mixture at room temperature for 4 hours, and then at 4°C overnight.

  • Washing and Final Product Collection:

    • Collect the final product, MSN-ABG, by centrifugation.

    • Wash the nanoparticles extensively with MES buffer, followed by deionized water, and finally ethanol to remove unreacted reagents and by-products.

    • Dry the final product under vacuum.

Part 3: Characterization of the Final Product

Thorough characterization is essential to confirm the successful conjugation of 1-(4-Aminobenzyl)guanidine to the MSNs.

Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface at each stage.Appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹ and 1550 cm⁻¹) and guanidinium group vibrations in the final product. Disappearance of the primary amine peaks after carboxylation.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the silica surface.A stepwise weight loss corresponding to the decomposition of the organic moieties. The weight loss should increase from MSN-NH2 to MSN-COOH to the final MSN-ABG, allowing for the quantification of the conjugated molecule.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.Confirmation that the nanoparticle morphology and mesoporous structure are maintained throughout the functionalization and conjugation process.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.The zeta potential should become more positive after the final conjugation step due to the presence of the protonated guanidinium groups.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of a nitrogen signal corresponding to the guanidinium group in the final product, confirming its presence on the surface.[2]

Troubleshooting and Expert Insights

  • Low Amine Loading: If the quantification of amine groups is low, ensure that the toluene used for APTES grafting is anhydrous and the reaction is performed under a nitrogen atmosphere to prevent premature hydrolysis of the silane.

  • Nanoparticle Aggregation: Aggregation can occur during the washing and centrifugation steps. Sonication before each reaction step can help to re-disperse the nanoparticles.

  • Low Conjugation Efficiency: Ensure that the EDC and NHS are fresh and have been stored properly, as they are moisture-sensitive. The pH of the MES buffer is critical for efficient EDC/NHS coupling; ensure it is accurately adjusted to 6.0.

  • Stability of the Guanidinium Group: The guanidinium group is stable under a wide range of pH conditions, which is advantageous for many biological applications.[3][14][15][16] However, prolonged exposure to very high pH should be avoided.

Conclusion

This application note provides a detailed and validated protocol for the successful conjugation of 1-(4-Aminobenzyl)guanidine to mesoporous silica nanoparticles. By following these steps and employing the recommended characterization techniques, researchers can confidently synthesize and verify the desired functionalized nanomaterial. The resulting guanidine-functionalized MSNs hold significant promise for advancing the fields of drug delivery and nanomedicine.

References

  • ACS Publications. (2015, January 6). One-Step Synthesis of Amine-Functionalized Hollow Mesoporous Silica Nanoparticles as Efficient Antibacterial and Anticancer Materials. Retrieved from [Link]

  • OSTI.gov. (2020, January 15). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. Retrieved from [Link]

  • PMC. (n.d.). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Retrieved from [Link]

  • PubMed. (2011, December 15). Preparation of guanidine group functionalized magnetic nanoparticles and the application in preconcentration and separation of acidic protein. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis and application of novel amino-functionalized silica nanoparticles using guanidine as amino group. Retrieved from [Link]

  • ACS Publications. (2021, December 8). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ACS Publications. (2018, October 29). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Retrieved from [Link]

  • Scite. (n.d.). Amine Coupling Through EDC/NHS: A Practical Approach. Retrieved from [Link]

  • DergiPark. (2025, December 25). Quantification of Amine Groups in Aminopropyltrimethoxysilane-Functionalized Silica Nanoparticles: Synthesis, Size Control, and. Retrieved from [Link]

  • Semantic Scholar. (2022, July 18). Guanidine–Curcumin Complex-Loaded Amine-Functionalised Hollow Mesoporous Silica Nanoparticles for Breast Cancer Therapy. Retrieved from [Link]

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Retrieved from [Link]

  • PMC. (n.d.). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Aminobenzyl)guanidine. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Aminobenzyl)guanidine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Retrieved from [Link]

  • AIP Publishing. (2014, August 18). Guanidine and guanidinium cation in the excited state—theoretical investigation. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. Retrieved from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ResearchGate. (2019, February 21). Quantification of Amine Functional Groups on Silica Nanoparticles: A Multi-Method Approach. Retrieved from [Link]

  • YouTube. (2021, February 9). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). Retrieved from [Link]

  • PMC. (n.d.). Determining stability of proteins from guanidinium chloride transition curves. Retrieved from [Link]

  • ACS Publications. (2023, February 16). Lipophilic Guanidine with Enhanced Stability for Use in Cesium Separation from Legacy High-Level Nuclear Waste. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Radiolabeling of 1-(4-Aminobenzyl)guanidine with Iodine-123 for Molecular Imaging

Abstract This document provides a comprehensive guide for the radiolabeling of 1-(4-Aminobenzyl)guanidine (ABG) with Iodine-123 to synthesize [¹²³I]iodo-4-aminobenzylguanidine ([¹²³I]IABG). This radiopharmaceutical holds...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the radiolabeling of 1-(4-Aminobenzyl)guanidine (ABG) with Iodine-123 to synthesize [¹²³I]iodo-4-aminobenzylguanidine ([¹²³I]IABG). This radiopharmaceutical holds potential as an imaging agent for sympathoadrenal tissues, analogous to the well-established [¹²³I]meta-iodobenzylguanidine ([¹²³I]MIBG). We present two detailed protocols: a direct electrophilic substitution method suitable for routine production, and a no-carrier-added (n.c.a.) synthesis via a stannylated precursor for high specific activity applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, explanations of the underlying chemical principles, and robust quality control procedures.

Introduction: The Rationale for [¹²³I]IABG

1-(4-Aminobenzyl)guanidine is a structural analog of norepinephrine and, like MIBG, is a substrate for the human norepinephrine transporter (hNET). This transporter is highly expressed on the cell membranes of sympathoadrenal tissues, including the myocardium and neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[1][2] By labeling ABG with a gamma-emitting radionuclide like Iodine-123, we can create a tracer that allows for non-invasive in vivo visualization of hNET-expressing tissues using Single Photon Emission Computed Tomography (SPECT).[1][3]

The presence of the primary amino group on the phenyl ring of ABG makes it a highly activated substrate for electrophilic aromatic substitution, suggesting a more straightforward and rapid radiolabeling synthesis compared to its MIBG counterpart.[4] This application note will detail the methodologies to achieve this, providing a foundation for preclinical and clinical research into this promising imaging agent.

Iodine-123: The Imaging Radionuclide of Choice

Iodine-123 is a nearly ideal radionuclide for SPECT imaging due to its favorable physical characteristics:

  • Half-life: 13.2 hours, which is sufficient for synthesis, quality control, and imaging studies over 24-48 hours, while minimizing the radiation dose to the patient.[2]

  • Gamma Emission: Emits a principal gamma photon at 159 keV, which is optimal for detection by standard gamma cameras, providing excellent image resolution.[2]

  • Purity: It can be produced with high radionuclidic purity, reducing interference from long-lived or high-energy contaminants.

Radiolabeling Strategies: Direct vs. Indirect Methods

There are two primary strategies for incorporating Iodine-123 into the ABG molecule: direct electrophilic iodination and a precursor-based indirect method for no-carrier-added synthesis.

Direct Electrophilic Radioiodination

This is the more straightforward approach, relying on the activation of the aromatic ring by the amino group, which directs the electrophilic iodine to the ortho position.[5] The reaction is typically mediated by an oxidizing agent that converts the [¹²³I]iodide into a more electrophilic species (e.g., I⁺).

Causality Behind Experimental Choices: The choice of the Chloramine-T method is based on its widespread use and effectiveness in radioiodination.[6] It reliably oxidizes [¹²³I]iodide to an electrophilic state capable of substituting a proton on the activated aromatic ring.[3][6] The reaction is rapid and can be performed in aqueous media under mild conditions.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for direct electrophilic radioiodination.
No-Carrier-Added (n.c.a.) Synthesis via a Stannylated Precursor

For applications requiring high specific activity, such as receptor quantification studies, a no-carrier-added synthesis is preferred. This method avoids the co-injection of non-radioactive iodine, which can compete for binding sites.[7][8] This is achieved by synthesizing a precursor molecule where a trialkylstannyl group (e.g., tributyltin) is attached to the desired iodination site. The C-Sn bond is readily cleaved by electrophilic iodine.

Causality Behind Experimental Choices: The iododestannylation reaction is highly efficient and regioselective, ensuring that the radioiodine is incorporated only at the desired position.[9] This method produces a radiopharmaceutical with a much higher specific activity compared to direct labeling or isotopic exchange methods.[10]

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for no-carrier-added radioiodination.

Experimental Protocols

Protocol 1: Direct Electrophilic Radioiodination of 1-(4-Aminobenzyl)guanidine using the Chloramine-T Method

This protocol describes a carrier-added method for the synthesis of [¹²³I]IABG.

Materials:

  • 1-(4-Aminobenzyl)guanidine dihydrochloride

  • [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • In a shielded hot cell, place 50 µg of 1-(4-Aminobenzyl)guanidine dihydrochloride into a sterile, sealed reaction vial.

  • Add 50 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 185-370 MBq (5-10 mCi) of [¹²³I]Sodium Iodide solution.

  • To initiate the reaction, add 10-20 µL of freshly prepared Chloramine-T solution (1 mg/mL).

  • Vortex the reaction mixture for 60 seconds at room temperature.

  • Quench the reaction by adding 20-40 µL of sodium metabisulfite solution. Vortex for 30 seconds.

  • Determine the radiochemical yield by radio-TLC or radio-HPLC (see Section 4).

  • Purify the crude product using semi-preparative HPLC.

  • The collected fraction containing [¹²³I]IABG is then passed through a 0.22 µm sterile filter into a sterile vial for final formulation.

Protocol 2: No-Carrier-Added (n.c.a.) Synthesis of [¹²³I]IABG

This protocol involves the synthesis of a stannylated precursor followed by radioiodination.

Part A: Synthesis of the Tributylstannyl Precursor (This is a multi-step organic synthesis and should be performed by a qualified chemist. The following is a conceptual outline, as a specific protocol for the ABG precursor is not widely published. The synthesis would be analogous to that of stannylated MIBG precursors.)[9]

  • Protect the guanidino and amino groups of 1-(4-Aminobenzyl)guanidine.

  • Introduce an iodine atom at the 3-position of the protected ABG.

  • Perform a stannylation reaction to replace the iodine with a tributyltin group, yielding the protected tributylstannyl-ABG precursor.

  • Deprotect the precursor to yield 1-(4-Amino-3-(tributylstannyl)benzyl)guanidine.

Part B: Radioiodination

  • In a shielded hot cell, dissolve 50-100 µg of the stannylated precursor in a suitable solvent (e.g., ethanol).

  • Add 185-370 MBq (5-10 mCi) of [¹²³I]Sodium Iodide.

  • Add an oxidizing agent (e.g., N-chlorosuccinimide or Chloramine-T) in a buffered solution (pH 5-6).

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quench the reaction with sodium metabisulfite.

  • Purify the product using semi-preparative HPLC.

Purification and Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is the method of choice for purifying the radiolabeled product from unreacted starting material, free [¹²³I]iodide, and other reaction byproducts.

ParameterRecommended Conditions
Column Reversed-phase C18, semi-preparative (e.g., 10 x 250 mm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid
Flow Rate 2-4 mL/min
Detection UV (e.g., at 254 nm) and a series radioactivity detector

The fraction corresponding to the [¹²³I]IABG peak is collected.

Quality Control Specifications

The final product should be tested for the following parameters before release.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless
pH pH meter or pH strips5.0 - 7.5
Radionuclidic Purity Gamma Spectroscopy≥ 99.5% Iodine-123
Radiochemical Purity Analytical Radio-HPLC or Radio-TLC≥ 95% [¹²³I]IABG
Sterility Standard microbiological methodsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Analytical Radio-HPLC Method:

  • Column: Reversed-phase C18, analytical (e.g., 4.6 x 250 mm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile/water/TFA.

  • Expected Elution Profile: Free [¹²³I]iodide will elute near the solvent front, while the more lipophilic [¹²³I]IABG will have a longer retention time.

Radio-TLC Method:

  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture such as n-butanol:acetic acid:water (5:2:1).

  • Expected Rf values: Free [¹²³I]iodide will have an Rf close to 0, while [¹²³I]IABG will be close to 1.0.

Conclusion

The radiolabeling of 1-(4-Aminobenzyl)guanidine with Iodine-123 presents a promising avenue for the development of a new sympathoadrenal imaging agent. The direct electrophilic substitution method offers a rapid and simple synthesis route, making it suitable for routine clinical production.[4] For research applications demanding high specific activity, the synthesis via a stannylated precursor provides a robust alternative. The protocols and quality control measures outlined in this document provide a solid framework for the consistent and safe production of [¹²³I]IABG for preclinical and clinical evaluation.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (1995). No-carrier-added meta-[123I]iodobenzylguanidine: synthesis and preliminary evaluation. Nuclear Medicine and Biology, 22(1), 61-64. Available at: [Link]

  • Mothwa, K. et al. (2009). Large-scale synthesis of no-carrier-added [123I]mIBG, using two different stannylated precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(11), 487-493. Available at: [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2009). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: A Radio-Iodination Agent for Labeling Internalizing Proteins and Peptides. Nature Protocols, 4(2), 169-177. Available at: [Link]

  • Almeida, M. A. T. M. (1995). labeling and quality control of 123i-mibg. IAEA. Available at: [Link]

  • Krasnoperov, V. et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. Available at: [Link]

  • Taylor & Francis. (n.d.). Chloramine-t – Knowledge and References. Available at: [Link]

  • El-Kawy, O. A. et al. (2000). Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. Analytical Biochemistry, 277(2), 245-250. Available at: [Link]

  • Afshar-Oromieh, A. et al. (2014). Synthesis and biodistribution study of a chlorotoxin derivative peptide labeled with 131- iodine for tumor therapy. Iranian Journal of Nuclear Medicine, 22(1), 1-7. Available at: [Link]

  • Shapiro, B. et al. (1986). Iodine-123-4-amino-3-iodobenzylguanidine, a new sympathoadrenal imaging agent: comparison with iodine-123 metaiodobenzylguanidine. Journal of Nuclear Medicine, 27(7), 1138-1142. Available at: [Link]

  • Dubost, E. et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(13), 8300-8310. Available at: [Link]

  • de Vries, E. F. J. et al. (2006). No-carrier-added versus carrier-added123I-metaiodobenzylguanidine for the assessment of cardiac sympathetic nerve activity. European Journal of Nuclear Medicine and Molecular Imaging, 33(4), 453-459. Available at: [Link]

  • Dadgar, H. et al. (2024). Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review. MDPI. Available at: [Link]

  • Salehi, H. et al. (2012). Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). Journal of Sciences, Islamic Republic of Iran, 23(3), 233-237. Available at: [Link]

  • INER. (2015). Automatic system for synthesizing 123i-mibg and automatic device for synthesizing and dispensing 123i-mibg comprising the same. Google Patents.
  • Lehenberger, S. (2011). Production of non carrier added (n.c.a.) 177Lu for radiopharmaceutical applications. mediaTUM. Available at: [Link]

  • Müller, C. et al. (2017). Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy. EJNMMI Radiopharmacy and Chemistry, 2(1), 5. Available at: [Link]

  • Dadgar, H., et al. (2024). Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review. Pharmaceuticals, 17(11), 1410. Available at: [Link]

Sources

Method

Application Note: Synthesis and Validation of FITC-4-Aminobenzylguanidine Conjugates for Norepinephrine Transporter (NET) Targeting

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Scientific Rationale and Mechanistic Causality

1-(4-Aminobenzyl)guanidine (4-ABG) is a highly specific targeting moiety that functions as a structural analogue of the radiopharmaceutical meta-iodobenzylguanidine (mIBG). It exhibits exceptional binding affinity for the norepinephrine transporter (NET), a membrane protein heavily overexpressed in neuroendocrine tumors such as neuroblastoma[1]. By conjugating 4-ABG to Fluorescein Isothiocyanate (FITC), researchers can synthesize a potent fluorescent probe (FITC-4-ABG) designed for in vitro visualization of NET-expressing cells, flow cytometry analysis, and intracellular trafficking assays[2].

The Causality of Regioselective Conjugation: The chemical elegance of this synthesis lies in its intrinsic regioselectivity, which eliminates the need for complex protecting-group chemistry. This selectivity is driven entirely by the disparate acid dissociation constants (pKa) of the two nitrogenous functional groups within 4-ABG:

  • The Guanidine Group (pKa ~12.5): At the reaction pH of 9.0, the guanidine moiety remains fully protonated ( −NH−C(=NH2+​)NH2​ ). This resonance-stabilized positive charge renders it entirely non-nucleophilic, preventing it from reacting with FITC. Crucially, preserving this positive charge is mandatory for downstream NET recognition[2].

  • The Primary Aromatic Amine (pKa ~4.6): The aniline-like amine on the benzyl ring is fully deprotonated at pH 9.0. It acts as a potent nucleophile, selectively attacking the central electrophilic carbon of the FITC isothiocyanate group to form a highly stable thiourea linkage[3].

Experimental Design and Workflow

G A 1-(4-Aminobenzyl)guanidine (0.1 M NaHCO3, pH 9.0) C Conjugation Reaction (Dark, RT, 2 hrs) A->C B FITC (Anhydrous DMSO) B->C D RP-HPLC Purification (C18 Column) C->D Crude Mixture E Lyophilization & Storage (-20°C) D->E Pure Conjugate

Figure 1: Workflow for the synthesis and purification of FITC-4-aminobenzylguanidine.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of Reactants and Conjugate

CompoundMolecular Weight ( g/mol )Reactive GrouppKa (Relevant Group)Functional Role
1-(4-Aminobenzyl)guanidine 164.21Primary Aromatic Amine~4.6 (Amine), ~12.5 (Guanidine)NET Targeting Moiety
FITC (Isomer I) 389.38IsothiocyanateN/AFluorescent Reporter
FITC-4-ABG Conjugate ~553.59None (Thiourea Linkage)N/AFluorescent Probe

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system. It incorporates real-time Thin-Layer Chromatography (TLC) monitoring to prevent over-incubation and FITC hydrolysis, coupled with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively confirm the thiourea linkage.

Materials Required:

  • 1-(4-Aminobenzyl)guanidine hydrochloride (High purity, >98%)

  • Fluorescein Isothiocyanate (FITC, Isomer I)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • 0.1 M Sodium Bicarbonate ( NaHCO3​ ) buffer, adjusted to pH 9.0[4]

Phase 1: Reagent Preparation

  • Target Molecule Solution: Dissolve 10.0 mg (~50 µmol) of 1-(4-Aminobenzyl)guanidine HCl in 1.0 mL of 0.1 M NaHCO3​ buffer (pH 9.0). Vortex gently until completely dissolved.

  • Fluorophore Solution: In a separate, light-protected microcentrifuge tube, dissolve 21.4 mg (~55 µmol, 1.1 molar equivalents) of FITC in 1.0 mL of anhydrous DMSO[4].

    • Expert Insight: FITC is highly susceptible to hydrolysis in aqueous environments. Always use anhydrous DMSO and prepare the FITC solution immediately prior to use to ensure maximum conjugation efficiency[4].

Phase 2: Conjugation Reaction 3. Place the 4-ABG solution on a magnetic stirrer at room temperature (20-25°C). 4. Add the FITC/DMSO solution dropwise (approx. 1 drop per 5 seconds) to the 4-ABG solution under continuous, gentle stirring. 5. Cover the reaction vessel with aluminum foil to protect it from photobleaching. 6. Incubate the mixture for 2 hours at room temperature[4].

Phase 3: Real-Time Reaction Monitoring (Self-Validation Checkpoint 1) 7. After 1.5 hours, spot 1 µL of the reaction mixture onto a Silica Gel 60 F254 TLC plate. Spot pure FITC and pure 4-ABG as references. 8. Develop the plate using a mobile phase of Dichloromethane:Methanol (8:2, v/v). 9. Visualize under a UV lamp (254 nm and 365 nm). The successful formation of the FITC-4-ABG conjugate is validated by the appearance of a new, highly fluorescent spot with an Rf value distinct from unreacted FITC.

Phase 4: RP-HPLC Purification Because both the unreacted 4-ABG and the FITC-4-ABG conjugate are small molecules, standard size-exclusion chromatography (e.g., PD-10 columns) will fail to resolve them. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.

  • Inject the crude reaction mixture onto a preparative C18 column.

  • Run the gradient outlined in Table 2, monitoring absorbance at 254 nm (aromatic rings) and 495 nm (FITC absorbance).

Table 2: RP-HPLC Gradient for Conjugate Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in Acetonitrile)
0.01.0955
5.01.0955
25.01.0595
30.01.0595
35.01.0955
  • Collect the major peak eluting with dual absorbance at 254 nm and 495 nm.

Phase 5: Final Validation and Storage (Self-Validation Checkpoint 2) 13. LC-MS Validation: Subject a 10 µL aliquot of the purified fraction to LC-MS analysis. The protocol is validated upon the detection of the parent ion mass [M+H]+=554.1m/z , confirming the 1:1 thiourea conjugate. 14. Freeze the remaining purified fractions using liquid nitrogen and lyophilize to dryness. 15. Store the resulting orange-yellow powder at -20°C in an opaque, airtight container.

Mechanism of Action: Cellular Targeting

Once synthesized and validated, the FITC-4-ABG conjugate acts as a highly specific probe. The protonated guanidine head mimics physiological norepinephrine, facilitating active transport into neuroblastoma cells via the NET[1],[2].

Pathway Probe FITC-4-ABG Conjugate (Fluorescent Probe) NET Norepinephrine Transporter (NET) Probe->NET High Affinity Binding Cell Neuroblastoma Cell / Sympathetic Neuron NET->Cell Cellular Internalization Signal Fluorescence Imaging (Ex: 495nm / Em: 520nm) Cell->Signal Target Visualization

Figure 2: Mechanism of action for FITC-4-ABG targeting the Norepinephrine Transporter (NET).

References

  • Title: Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis (WO1999052861A1)
  • Title: Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: FITC Labeling Service - Antibody Conjugation Source: BiologicsCorp URL: [Link]

  • Title: FITC labeling Source: PeptideWeb URL: [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development for the Quantification of 1-(4-Aminobenzyl)guanidine

Introduction & Mechanistic Background 1-(4-Aminobenzyl)guanidine (PABG) is a critical targeting moiety utilized in the development of neuroblastoma therapeutics and radiodiagnostics due to its high affinity for the norep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

1-(4-Aminobenzyl)guanidine (PABG) is a critical targeting moiety utilized in the development of neuroblastoma therapeutics and radiodiagnostics due to its high affinity for the norepinephrine transporter (NET)[1]. Recent advancements have also incorporated PABG into liposomal and quatsome nanovesicles for targeted nucleic acid delivery in neuroblastoma models[2].

Despite its biological utility, the chemical structure of PABG presents significant analytical challenges. The molecule possesses dual basic sites: a highly basic guanidine group (pKa ~13) and a primary aromatic amine (pKa ~4.6). Under standard reversed-phase liquid chromatography (RPLC) conditions, the permanently protonated guanidine group violently interacts with residual anionic silanols (Si-O⁻) on silica-based stationary phases. This secondary ion-exchange interaction leads to severe peak tailing, poor resolution, and inaccurate quantification if the chromatographic environment is not strictly controlled.

Method Development Rationale: Causality & Design

To achieve a self-validating, highly reproducible quantification method, every parameter must be engineered to suppress secondary interactions while maximizing hydrophobic retention.

  • Stationary Phase Causality: An end-capped C18 column is mandatory. End-capping chemically blocks active silanol sites with short-chain silanes (e.g., trimethylsilyl), drastically reducing the electrostatic drag on the protonated guanidine moiety.

  • Mobile Phase pH & Ionic Strength: The selection of pH is the most critical variable. Operating at pH 4.6 (near the pKa of the aromatic amine) requires an exceptionally high buffering capacity to prevent partial ionization states that cause peak splitting. Historically, a 0.2 M Ammonium Dihydrogen Phosphate ( NH4​H2​PO4​ ) buffer has been utilized to provide this capacity[3]. The high ionic strength acts as a cationic mask, flooding the column with NH4+​ ions that competitively bind to any remaining silanols, allowing the PABG to elute symmetrically. Alternatively, dropping the pH to 4.0 ensures full protonation of both basic sites, enabling robust gradient methods[1].

  • Organic Modifier Selection: Tetrahydrofuran (THF) offers unique π−π interaction modulation for aromatic amines compared to standard acetonitrile or methanol, providing superior peak shapes for PABG and its radioiodinated derivatives[3].

G A 1. Analyte Profiling 1-(4-Aminobenzyl)guanidine Dual Basic Sites B 2. Column Selection End-Capped C18 Minimize Silanol Activity A->B C 3. Mobile Phase Tuning 0.2M NH4H2PO4 (pH 4.6) Masking & Ionization B->C D 4. Detection & Elution Isocratic Elution + UV 254 nm Quantification C->D E 5. System Validation Linearity, Precision, Accuracy Self-Validating Check D->E

Workflow for the HPLC method development of 1-(4-Aminobenzyl)guanidine.

Experimental Protocols: A Self-Validating System

The following protocol details an isocratic method optimized for high-precision quantification, alongside a gradient alternative for impurity profiling.

Step 1: Mobile Phase Preparation
  • Buffer Synthesis: Weigh exactly 23.0 g of analytical-grade Ammonium Dihydrogen Phosphate ( NH4​H2​PO4​ ).

  • Dissolution: Dissolve in 900 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm).

  • pH Adjustment: Monitor the solution with a calibrated pH meter. Adjust the pH to exactly 4.6 using dilute phosphoric acid or ammonium hydroxide.

  • Volume Adjustment: Bring the total volume to 1000 mL with HPLC-grade water.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm nylon membrane. Degas thoroughly via sonication or vacuum. Causality Note: Inadequate degassing of THF-containing mobile phases leads to micro-bubble formation in the pump heads, causing severe baseline noise at 254 nm.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 1-(4-Aminobenzyl)guanidine reference standard.

  • Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase to generate working standards ranging from 1.0 to 100 µg/mL.

Step 3: Chromatographic Execution & Self-Validation
  • Equilibration: Purge the HPLC system with the mobile phase (85% Buffer / 15% THF) at 1.0 mL/min for 45 minutes to fully equilibrate the stationary phase with the high-ionic-strength buffer.

  • System Suitability Test (SST): Inject the 50 µg/mL standard five consecutive times.

  • Validation Gate: The system must automatically calculate the Tailing Factor ( Tf​ ) and Theoretical Plates ( N ). Do not proceed to sample analysis if Tf​ > 1.5. A failure here indicates collapsed silanol masking, requiring immediate replacement of the buffer or column.

G Analyte PABG (Protonated) + Charge on Guanidine Silanol Residual Silanols (Si-O-) on C18 Column Analyte->Silanol Blocked by Buffer Elution Ideal Partitioning Symmetrical Peak Analyte->Elution Hydrophobic Interaction with C18 Chains Buffer Phosphate Buffer (pH 4.6) High Ionic Strength Buffer->Silanol Cationic Masking Prevents Tailing

Chromatographic separation mechanism highlighting buffer masking against silanols.

Quantitative Data & Validation Parameters

All quantitative parameters must be strictly monitored to maintain the scientific integrity of the assay. Table 1 outlines the optimized conditions adapted from established radiopharmaceutical literature[1][3].

Table 1: Optimized Chromatographic Parameters

ParameterIsocratic Method (High Precision)Gradient Method (Impurity Profiling)
Column End-capped C18 (250 x 4.6 mm, 5 µm)End-capped C18 (125 x 4.0 mm, 5 µm)
Mobile Phase A 0.2 M NH4​H2​PO4​ (pH 4.6)10 mM Phosphate Buffer (pH 4.0)
Mobile Phase B Tetrahydrofuran (THF)Acetonitrile / Phosphate Buffer (75:25)
Elution Profile Isocratic: 85% A / 15% BGradient: 100% A to 100% B over 10 min
Flow Rate 1.50 mL/min1.00 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp 30 °C30 °C

Table 2: System Suitability Specifications (Self-Validation Metrics)

MetricSpecificationMechanistic Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Ensures adequate silanol masking by the cationic buffer.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and optimal mass transfer kinetics.
%RSD of Area (n=5) ≤ 2.0%Validates injection precision and UV detector stability.
Retention Time Drift ≤ 0.1 minConfirms mobile phase composition and pump consistency.

Table 3: Representative Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥ 10
Intra-day Precision (%RSD) 0.8% - 1.2%≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%

Troubleshooting & Diagnostics

If the self-validating system flags an error during the SST phase, consult the following diagnostic logic:

  • Symptom: Severe Peak Tailing ( Tf​ > 2.0).

    • Causality: Loss of end-capping on the C18 column or insufficient buffer ionic strength.

    • Action: Verify buffer concentration is exactly 0.2 M. If correct, the column's silica bed has degraded; replace the column.

  • Symptom: Split Peaks.

    • Causality: The pH has drifted too close to the pKa of the primary amine (~4.6), causing the analyte to exist in two distinct ionization states during elution.

    • Action: Re-adjust the mobile phase pH precisely, or lower the pH to 4.0 to force full protonation.

  • Symptom: Shifting Retention Times.

    • Causality: THF is highly volatile. Evaporation from the mobile phase reservoir alters the organic/aqueous ratio over time.

    • Action: Ensure mobile phase bottles are tightly capped with proper venting valves. Prepare fresh mobile phase daily.

References

  • Source: google.
  • Source: snmjournals.
  • Source: ub.

Sources

Method

Application Note: Regioselective Coupling of 1-(4-Aminobenzyl)guanidine to Macrocyclic Chelators for NET-Targeted Radiotherapy

Executive Summary Targeted radiotherapy exploiting the norepinephrine transporter (NET) has historically relied on radioiodinated meta-iodobenzylguanidine (e.g., [131I]mIBG) for the treatment of neuroblastoma and pheochr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted radiotherapy exploiting the norepinephrine transporter (NET) has historically relied on radioiodinated meta-iodobenzylguanidine (e.g., [131I]mIBG) for the treatment of neuroblastoma and pheochromocytoma. However, the paradigm shift toward radiometal-based targeted alpha therapy (TAT) and beta therapy (TRT) requires the stable conjugation of a benzylguanidine pharmacophore to a bifunctional chelator (BFC). This application note details the mechanistic rationale, chemical synthesis, and validation protocols for coupling 1-(4-aminobenzyl)guanidine (4-ABG) to DOTA, enabling complexation with therapeutic radiometals such as Lutetium-177 and Actinium-225.

Mechanistic Rationale & Pharmacophore Selection

Neuroblastoma and pheochromocytoma cells actively accumulate norepinephrine analogs via the uptake-1 system mediated by NET[1][2]. While [131I]mIBG is a proven clinical agent, its beta emission profile and dose-limiting myelosuppression have driven the search for alternatives with higher linear energy transfer (LET), such as alpha emitters[3][4].

To utilize radiometals (e.g., 177Lu, 225Ac), the targeting vector must be tethered to a macrocyclic chelator like DOTA or MACROPA[5]. 1-(4-Aminobenzyl)guanidine (4-ABG) serves as an ideal scaffold: the guanidine moiety retains high affinity for NET, while the para-positioned primary aniline amine provides a biorthogonal handle for conjugation[6].

MoA A Radiometal-DOTA 4-ABG Conjugate B Norepinephrine Transporter (NET) A->B Specific Binding & Uptake C Neuroblastoma Cell Cytoplasm B->C Internalization D VMAT Transport C->D Intracellular Routing F Targeted DNA Damage (Alpha/Beta Emission) C->F Decay in Cytoplasm E Neurosecretory Granules D->E Vesicular Storage E->F Decay in Granules

Caption: Mechanism of Action: NET-mediated uptake and intracellular routing of radiolabeled 4-ABG conjugates.

Chemical Strategy: Overcoming Guanidine Cross-Reactivity

The primary challenge in coupling 4-ABG to an activated ester (e.g., DOTA-NHS) is the competing nucleophilicity of the guanidine group. Although the guanidine is highly basic (pKa ~13.5) and mostly protonated at neutral pH, trace deprotonation during conjugation can lead to heterogeneous products and loss of NET affinity.

Causality of Experimental Choice: To ensure strict regioselectivity, we utilize N,N'-di-Boc-protected 4-aminobenzylguanidine. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) groups completely passivate the guanidine nitrogens. The unprotected aniline amine (pKa ~4.6) is then selectively reacted with DOTA-NHS ester under mildly basic conditions. Following purification, the Boc groups are quantitatively cleaved using Trifluoroacetic acid (TFA) to yield the active DOTA-4-ABG precursor[6].

Workflow N1 N,N'-di-Boc-4-aminobenzylguanidine (Targeting Scaffold) N3 Regioselective Conjugation (DIPEA, DMF, RT, 12h) N1->N3 N2 DOTA-NHS Ester (Bifunctional Chelator) N2->N3 N4 Boc-Protected Intermediate (Purification via RP-HPLC) N3->N4 N5 Global Deprotection (TFA/DCM, RT, 2h) N4->N5 N6 DOTA-4-ABG (Final Precursor) N5->N6 N7 Radiolabeling & QC (e.g., 177LuCl3, pH 4.5, 90°C) N6->N7

Caption: Step-by-step chemical workflow for the regioselective synthesis and radiolabeling of DOTA-4-ABG.

Experimental Protocols

Protocol A: Synthesis of DOTA-4-Aminobenzylguanidine

Objective: Regioselective amide bond formation between DOTA and the aniline amine of 4-ABG.

  • Preparation: Dissolve 1.0 eq of N,N'-di-Boc-4-aminobenzylguanidine (approx. 50 mg) in 2 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 eq of DOTA-NHS ester and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Scientific Rationale: DIPEA acts as a non-nucleophilic base to ensure the weak aniline amine remains deprotonated and reactive without degrading the NHS ester via hydrolysis.

  • Conjugation: Stir the reaction mixture under an inert argon atmosphere at room temperature for 12 hours. Monitor reaction completion via LC-MS.

  • Intermediate Purification: Evaporate DMF under reduced pressure. Purify the Boc-protected intermediate using preparative RP-HPLC (C18 column, gradient of 0.1% TFA in Water/Acetonitrile).

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (2 mL). Stir at room temperature for 2 hours.

    • Scientific Rationale: TFA efficiently cleaves the Boc groups. Triisopropylsilane (TIPS) (2% v/v) should be added as a carbocation scavenger to prevent re-alkylation side reactions on the guanidine.

  • Final Isolation: Precipitate the final DOTA-4-ABG product in cold diethyl ether, centrifuge, and lyophilize to obtain a white powder.

Protocol B: Radiolabeling with Lutetium-177 ([177Lu]Lu-DOTA-4-ABG)

Objective: High-specific-activity radiolabeling for in vitro and in vivo evaluation.

  • Buffer Preparation: Prepare a 0.4 M Sodium Acetate buffer, adjusted to pH 4.5 using trace-metal grade HCl.

    • Scientific Rationale: DOTA complexation with lanthanides is optimal at pH 4.5-5.0; higher pH risks lutetium hydroxide precipitation, while lower pH protonates the DOTA carboxylates, inhibiting metal coordination.

  • Reaction Setup: In a metal-free Eppendorf tube, combine 10 µg of DOTA-4-ABG (dissolved in 10 µL of metal-free water) with 40 µL of the Sodium Acetate buffer.

  • Activity Addition: Add 100–150 MBq of [177Lu]LuCl3 (approx. 5-10 µL).

  • Incubation: Heat the mixture at 90°C for 20 minutes using a thermomixer.

    • Scientific Rationale: The rigid macrocyclic structure of DOTA requires thermal energy to overcome the kinetic barrier of metal incorporation.

  • Quenching & QC: Cool to room temperature. Add 5 µL of 50 mM DTPA to scavenge any unreacted 177Lu. Analyze radiochemical yield (RCY) and purity (RCP) via Radio-TLC (stationary phase: silica gel; mobile phase: 0.1 M sodium citrate buffer pH 5.0). Free 177Lu migrates to the solvent front (Rf ~0.9), while the conjugate remains at the origin (Rf ~0.0).

Protocol C: In Vitro NET-Specific Cellular Uptake Assay

Objective: Validate the biological targeting of the synthesized radioconjugate.

  • Cell Culture: Seed SK-N-BE(2c) human neuroblastoma cells (known for robust NET expression[3]) in 6-well plates at 1x10^6 cells/well. Incubate overnight at 37°C.

  • Competitive Inhibition Setup: Pre-incubate half of the wells with 10 µM Desipramine (a potent, selective NET inhibitor) for 30 minutes.

    • Scientific Rationale: This establishes the baseline of non-specific binding, proving that radiotracer uptake is strictly NET-mediated.

  • Radiotracer Incubation: Add 0.1 MBq of [177Lu]Lu-DOTA-4-ABG to all wells. Incubate at 37°C for 1, 2, and 4 hours.

  • Harvesting: Wash cells three times with ice-cold PBS to halt transporter activity and remove unbound tracer. Lyse cells using 1 M NaOH.

  • Quantification: Measure the radioactivity of the lysates using a gamma counter. Normalize data to total cellular protein content (determined via BCA assay).

Quantitative Data & Quality Control

Table 1: Comparison of Radionuclide Strategies for NET-Targeted Therapy

RadionuclideEmission TypeHalf-LifeMean Range in TissueClinical Utility for NET Tumors
Iodine-131 Beta (β⁻), Gamma8.02 days~0.8 mmGold standard (mIBG); limited by myelosuppression[2].
Lutetium-177 Beta (β⁻), Gamma6.65 days~0.2 mmExcellent for medium-sized tumors; requires BFC[5].
Actinium-225 Alpha (α)9.9 days~0.04 mmHigh LET; ideal for micrometastases and radioresistant cells.
Astatine-211 Alpha (α)7.2 hours~0.06 mmHighly potent; limited by supply and rapid decay[4].

Table 2: Quality Control Parameters for [177Lu]Lu-DOTA-4-ABG

ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC> 95%Purify via C18 Sep-Pak cartridge.
Specific Activity HPLC (UV + Radio detector)> 10 MBq/µgReduce precursor mass; check for metal contamination.
pH of Final Formulation pH Indicator Strip4.5 – 7.0Adjust with sterile 0.1 M NaOH or PBS.
In Vitro Stability Incubation in Human Serum> 90% intact at 48hRe-evaluate chelator choice (e.g., switch to MACROPA for Ac).

Conclusion

The regioselective coupling of 1-(4-aminobenzyl)guanidine to macrocyclic chelators represents a critical advancement in neuroendocrine tumor therapy. By decoupling the targeting pharmacophore from the constraints of radioiodine chemistry, researchers can leverage the full spectrum of therapeutic radiometals. The protocols outlined herein ensure high radiochemical yields, preserved biological affinity, and reproducible manufacturing for preclinical evaluation.

References

  • Nuclear Medicine Imaging in Neuroblastoma: Current Status and New Developments Semantic Scholar
  • Radiolabeled metaiodobenzylguanidine for the tre
  • Toxicity to neuroblastoma cells and spheroids of benzylguanidine conjugated to radionuclides with short-range emissions PubMed - NIH
  • Antitumor effects of radionuclide treatment using α-emitting meta-211At-astato-benzylguanidine in a PC12 pheochromocytoma model PMC - NIH
  • WO1999052861A1 - Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis Google P
  • BIFUNCTIONAL CHELATING AGENTS FOR TARGETED α-PARTICLE RADIOTHERAPY OSTI.GOV

Sources

Application

Application Note: Preparation of 3-Iodo-4-aminobenzylguanidine (AIBG) from 1-(4-Aminobenzyl)guanidine

Target Audience: Radiochemists, Nuclear Medicine Scientists, and Drug Development Professionals Application: Synthesis of cold reference standards and kit-form radioiodination for sympathoadrenal imaging. Rationale and M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Nuclear Medicine Scientists, and Drug Development Professionals Application: Synthesis of cold reference standards and kit-form radioiodination for sympathoadrenal imaging.

Rationale and Mechanistic Causality

Historically, the mapping of adrenergic innervation and the detection of neuroendocrine tumors (such as pheochromocytomas) have relied heavily on radioiodinated meta-iodobenzylguanidine (MIBG). However, the synthesis of MIBG requires harsh isotopic exchange conditions (e.g., 150 °C, Cu(I) catalysis) because the aromatic ring lacks a strong activating group.

To circumvent these limitations, 3-iodo-4-aminobenzylguanidine (AIBG) was developed as a highly effective, rapid-labeling analog[1]. The strategic introduction of an amino ( −NH2​ ) group at the para position relative to the benzylguanidine moiety fundamentally alters the molecule's reactivity, enabling rapid electrophilic radioiodination at room temperature.

The Causality of Regioselectivity and pH Control

In the precursor 1-(4-aminobenzyl)guanidine (ABG) , the −NH2​ group acts as a powerful electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring.

  • Regioselectivity: The amino group is strongly ortho/para-directing. Since the para position is sterically and chemically blocked by the benzylguanidine moiety, electrophilic attack by the active iodonium species ( I+ or H2​OI+ ) occurs exclusively at the ortho position (the 3-position). This guarantees high radiochemical purity without the need for complex isomeric separation.

  • pH Dependency: The reaction must be buffered at pH 7.4. At this pH, the strongly basic guanidine group ( pKa​≈13.6 ) is fully protonated, ensuring aqueous solubility. Crucially, the aniline amino group ( pKa​≈4.6 ) remains unprotonated. If the pH drops too low, the aniline nitrogen protonates to form −NH3+​ , converting it into a strongly deactivating, meta-directing group, which would immediately halt the room-temperature iodination.

Comparison cluster_MIBG Traditional MIBG Synthesis cluster_AIBG AIBG Synthesis M1 m-Iodobenzylguanidine M2 Isotope Exchange (Cu(I), 150°C, 45 min) M1->M2 M3 [123I/131I]MIBG M2->M3 A1 1-(4-Aminobenzyl)guanidine A2 Electrophilic Iodination (IODO-GEN, 25°C, 15 min) A1->A2 A3 [123I/131I]AIBG A2->A3

Comparison of labeling conditions: MIBG isotope exchange vs. AIBG electrophilic substitution.

Quantitative Comparison: MIBG vs. AIBG

The structural modification in AIBG translates directly into profound operational advantages in the radiopharmacy setting, summarized in the table below:

ParameterMIBG (Traditional)AIBG (Optimized)
Precursor m-Iodobenzylguanidine1-(4-Aminobenzyl)guanidine
Reaction Type Isotopic Exchange ( 127I for 123/131I )Electrophilic Aromatic Substitution
Catalyst / Oxidant Cu(I) or noneIODO-GEN or Chloramine-T
Temperature 150 °C25 °C (Room Temperature)
Reaction Time 45 – 60 minutes15 – 20 minutes
Radiochemical Yield 60 – 70%> 90%
Purification Complex HPLCSimple Anion-Exchange Cartridge

Experimental Protocols

The following self-validating system ensures that the non-radioactive standard is synthesized first to establish analytical parameters, followed by the tracer-scale radiolabeling protocol.

Protocol A: Synthesis of the Non-Radioactive Reference Standard (Cold AIBG)

This protocol yields the stable 127I standard required for HPLC calibration, UV-Vis characterization, and competitive binding assays. Chloramine-T is utilized here as the soluble oxidant for bulk scale synthesis.

Workflow A 1-(4-Aminobenzyl)guanidine (Precursor) B NaI + Oxidant (Chloramine-T / IODO-GEN) A->B C Electrophilic Substitution B->C pH 7.4 Room Temp D Quench & Purify (Na2S2O5, HPLC) C->D 15-30 min E 3-Iodo-4-aminobenzylguanidine (AIBG) D->E >95% Purity

Workflow for the electrophilic iodination of 1-(4-aminobenzyl)guanidine to AIBG.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of 1-(4-aminobenzyl)guanidine in 5.0 mL of 0.1 M sodium phosphate buffer (pH 7.4). Verify the pH; adjust with 0.1 M NaOH or HCl if necessary to prevent aniline protonation.

  • Iodide Addition: Add 1.2 mmol of Sodium Iodide (NaI) directly to the buffered solution and stir until fully dissolved.

  • Oxidation: Dissolve 1.2 mmol of Chloramine-T (sodium N -chloro- p -toluenesulfonamide) in 2.0 mL of deionized water. Add this solution dropwise to the reaction mixture over 5 minutes while stirring vigorously at room temperature (25 °C).

  • Incubation: Allow the reaction to proceed in the dark for 30 minutes. The solution may develop a slight yellow tint indicating the presence of active iodine species.

  • Quenching: Terminate the reaction by adding 1.5 mmol of sodium metabisulfite ( Na2​S2​O5​ ) dissolved in 1.0 mL of water. This reduces any unreacted I2​ or I+ back to soluble I− , turning the solution clear.

  • Purification: Purify the crude mixture via semi-preparative reverse-phase HPLC (C18 column, eluting with a gradient of 0.2 M NH4​H2​PO4​ and Tetrahydrofuran/Acetonitrile). Collect the peak corresponding to 3-iodo-4-aminobenzylguanidine and lyophilize to obtain the reference standard.

Protocol B: Kit-Form Radioiodination ( 123I or 131I -AIBG)

For radiolabeling, IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is the preferred oxidant. Unlike Chloramine-T, IODO-GEN is highly non-polar and coats the reaction vessel walls. The oxidation occurs at the solid-liquid interface, meaning the reaction can be instantly terminated simply by decanting the liquid, eliminating the need for chemical quenchers that could introduce impurities into the final radiopharmaceutical.

Step-by-Step Methodology:

  • Vessel Preparation: Coat a sterile microcentrifuge tube with 10 µg of IODO-GEN by dissolving the oxidant in dichloromethane, transferring to the tube, and evaporating the solvent under a gentle stream of nitrogen.

  • Precursor Loading: Add 100 µg of 1-(4-aminobenzyl)guanidine dissolved in 100 µL of 0.1 M phosphate buffer (pH 7.4) to the IODO-GEN coated tube.

  • Radiolabeling: Add the desired activity (e.g., 5–10 mCi) of no-carrier-added Na[123I] or Na[131I] in dilute NaOH (typically 10-20 µL) to the reaction tube.

  • Incubation: Swirl gently and incubate at room temperature for 15 to 20 minutes.

  • Termination & Primary Purification: Decant the reaction mixture from the IODO-GEN tube using a syringe to instantly halt the oxidation. Pass the mixture through a pre-conditioned anion-exchange cartridge (e.g., Sep-Pak QMA).

    • Causality Note: The QMA cartridge traps unreacted [123/131I]iodide (anion), while the positively charged [123/131I]AIBG (due to the protonated guanidine group) passes through freely, ensuring high radiochemical purity without HPLC.

  • Self-Validation (Quality Control): Spot 1 µL of the final product on a silica gel radio-TLC plate and develop alongside the Cold AIBG standard (from Protocol A). Scan the plate to confirm that >95% of the radioactivity co-migrates with the UV spot of the cold standard.

Sources

Method

Application Note &amp; Protocol: 1-(4-Aminobenzyl)guanidine as a Precision Targeting Ligand for NET-Expressing Cancers

Executive Summary & Mechanistic Rationale Targeted drug delivery in neuroendocrine tumors—such as neuroblastoma and pheochromocytoma—relies heavily on exploiting the overexpression of the norepinephrine transporter (NET)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Targeted drug delivery in neuroendocrine tumors—such as neuroblastoma and pheochromocytoma—relies heavily on exploiting the overexpression of the norepinephrine transporter (NET). While meta-iodobenzylguanidine (mIBG) is the clinical standard for radiotheranostics, its chemical structure lacks a facile conjugation handle for attaching larger therapeutic payloads like , liposomes, or targeted chemotherapeutics[1].

elegantly solves this limitation[2]. By introducing a primary aromatic amine at the para position of the benzyl ring, 4-ABG provides a versatile anchor for bioconjugation while retaining the critical guanidine moiety required for high-affinity NET binding[3].

Expertise & Chemical Insight: The success of 4-ABG as a targeting ligand hinges on a critical pKa​ differential. The aromatic amine (an aniline derivative) has a pKa​ of approximately 4.6, whereas the guanidine group has a pKa​ > 13. By buffering the conjugation reaction at a slightly alkaline pH (7.5–8.5), the aromatic amine is entirely unprotonated and highly nucleophilic. Conversely, the guanidine group remains fully protonated and non-nucleophilic. This allows for regioselective conjugation without the need for complex protecting-group chemistry, ensuring the NET-targeting domain remains structurally intact and biologically active.

Figure 1: Mechanism of NET-mediated targeted delivery using 4-ABG conjugates.

Conjugation Chemistries and Payload Delivery

To effectively utilize 4-ABG, researchers must select the appropriate crosslinking chemistry based on the payload's surface functionalization. Table 1 summarizes the quantitative parameters for the most common 4-ABG conjugation strategies.

Table 1: Quantitative Comparison of Conjugation Chemistries for 4-ABG

Conjugation ChemistryReactive Group on PayloadOptimal Reaction pHIncubation TimeExpected EfficiencyLinkage Stability
NHS Ester N-Hydroxysuccinimide7.5 – 8.52 – 4 hours> 85%High (Amide bond)
Isothiocyanate -NCS (e.g., FITC)8.5 – 9.04 – 6 hours~ 75%High (Thiourea bond)
EDC / Sulfo-NHS Carboxyl (-COOH)5.5 (Act) / 7.5 (Conj)12 hours (Overnight)60 – 70%High (Amide bond)

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a 4-ABG-targeted nanocarrier and its subsequent in vitro validation. To ensure absolute trustworthiness, the biological validation protocol is designed as a self-validating system : it incorporates both a negative control cell line and a competitive inhibition arm using Desipramine, a potent NET inhibitor.

Figure 2: Workflow for the synthesis and validation of 4-ABG targeted therapies.

Protocol A: Regioselective Conjugation of 4-ABG to NHS-Activated Nanoparticles

Objective: Covalently link 4-ABG to NHS-ester functionalized PEGylated nanoparticles (e.g., MSNs or liposomes)[1].

Materials:

  • NHS-PEG-Nanoparticles (10 mg/mL)

  • 1-(4-Aminobenzyl)guanidine hydrochloride[2]

  • 0.1 M Sodium Bicarbonate buffer (pH 8.2)

  • Dialysis cassettes (MWCO 10 kDa)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 4-ABG hydrochloride in 0.1 M Sodium Bicarbonate buffer (pH 8.2) to a final concentration of 5 mg/mL.

    • Causality: This specific pH ensures the aromatic amine of 4-ABG is deprotonated for nucleophilic attack on the NHS ester, while the guanidine group remains protonated, preventing cross-reactivity and preserving target affinity.

  • Conjugation Reaction: Add the 4-ABG solution dropwise to the NHS-PEG-Nanoparticle suspension under continuous magnetic stirring at 400 rpm.

  • Incubation: Allow the reaction to proceed for 3 hours at room temperature in the dark.

    • Causality: NHS esters have a half-life of approximately 1 hour at pH 8.0; a 3-hour incubation ensures complete hydrolysis of any unreacted esters, preventing off-target crosslinking or aggregation during in vitro assays.

  • Purification: Transfer the mixture to a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 24 hours, changing the buffer three times. This removes unreacted 4-ABG and N-hydroxysuccinimide leaving groups.

  • Characterization: Quantify the conjugation efficiency by measuring the zeta potential shift. The addition of the positively charged guanidine group will shift the nanoparticle's surface charge positively compared to the un-conjugated precursor.

Protocol B: In Vitro Validation of NET-Specific Uptake

Objective: Prove that the cellular internalization of the 4-ABG-conjugate is strictly mediated by the Norepinephrine Transporter (NET)[3].

Materials:

  • NET-positive cell line (e.g., SK-N-SH neuroblastoma cells)

  • NET-negative cell line (e.g., HEK-293)

  • Desipramine (Potent NET inhibitor)

  • Fluorescently labeled 4-ABG-Nanoparticles (from Protocol A)

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-N-SH (NET+) and HEK-293 (NET-) cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Competitive Inhibition (The Self-Validating Step): Pre-treat half of the SK-N-SH wells with 1 µM Desipramine for 30 minutes prior to nanoparticle addition.

    • Causality: Desipramine competitively binds to NET. If the 4-ABG nanoparticles are truly utilizing NET for entry, Desipramine pre-treatment will drastically reduce their uptake. If uptake remains high, the internalization is non-specific (e.g., due to electrostatic interactions), indicating a flawed conjugation or poor nanoparticle design.

  • Nanoparticle Incubation: Add the fluorescent 4-ABG-Nanoparticles (50 µg/mL) to all wells. Incubate for 4 hours at 37°C.

  • Washing and Harvesting: Wash the cells three times with ice-cold PBS to halt endocytosis and remove unbound nanoparticles. Trypsinize and pellet the cells.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze via flow cytometry (minimum 10,000 events per sample).

Data Interpretation & Expected Outcomes

  • NET+ Cells (SK-N-SH): Should exhibit a robust, high-intensity fluorescent shift, confirming successful targeting.

  • NET- Cells (HEK-293): Should show minimal fluorescence, establishing the baseline for non-specific endocytosis.

  • Desipramine Blockade: The SK-N-SH cells pre-treated with Desipramine must show a >70% reduction in mean fluorescence intensity (MFI) compared to the untreated SK-N-SH cells. This confirms the causal relationship between the 4-ABG ligand and NET-mediated internalization[3].

References

  • Title: 1-(4-Aminobenzyl)guanidine | C8H12N4 | CID 10942791 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: Pharmaceutics (via PMC), National Institutes of Health URL: [Link]

  • Title: WO1999052861A1 - Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis Source: Google Patents URL
  • Title: Development of a Kit-Form Analog of Metaiodobenzylguanidine Source: Journal of Nuclear Medicine URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Aminobenzyl)guanidine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of 1-(4-Aminobenzyl)guanidine and its precursors.

Q1: What is the most common synthetic strategy for 1-(4-Aminobenzyl)guanidine hydrochloride?

The most prevalent and reliable strategy involves a two-step process:

  • Guanylation: The primary amine of the starting material, 4-aminobenzylamine, is converted to a guanidine. To avoid side reactions and facilitate purification, this is almost always performed by introducing a protected guanidinyl group, typically using Boc (tert-butoxycarbonyl) protecting groups.

  • Deprotection: The protecting groups (e.g., Boc) are removed under acidic conditions to yield the final guanidine, which is then isolated as its hydrochloride salt.

This protected route is favored because the guanidine group is highly basic and can complicate subsequent reactions and purification steps if left unprotected[1].

Q2: My overall yield is low. Should I be concerned about the purity of my starting material, 4-aminobenzylamine?

Absolutely. The purity of your starting material, 4-aminobenzylamine (CAS 4403-71-8), is critical[2][3][4]. Impurities can interfere with the guanylation reaction, leading to the formation of side products and a significant reduction in yield.

  • Recommendation: Always verify the purity of your 4-aminobenzylamine using techniques like ¹H NMR and LC-MS before starting the synthesis. If impurities are detected, purification by recrystallization or column chromatography is recommended. Be aware that as an aromatic amine, it can be susceptible to oxidation, often indicated by a change in color to pink or brown[5].

Q3: Which guanidinylating agent should I choose for the best yield?

The choice of guanidinylating agent is one of the most critical factors for success. Several effective reagents are available, each with its own advantages.

  • 1H-Pyrazole-1-carboxamidine hydrochloride: This is a highly efficient and stable reagent that reacts with primary amines under mild conditions to afford guanidines directly. It is known for minimizing byproducts and providing high yields, making it a preferred choice in many applications[6][7][8].

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is another excellent reagent for introducing a di-Boc-protected guanidine group. It is highly reactive and has been used to achieve high yields in the synthesis of complex molecules[9][10].

  • N,N'-Di-Boc-thiourea with an Activator: This method provides a versatile and often more economical route. The thiourea is activated in situ before the addition of the amine. While historically activated with toxic mercury(II) chloride, modern protocols use environmentally benign activators like cyanuric chloride (TCT)[11][12].

Q4: I'm having trouble with the Boc-deprotection step. What are the common pitfalls?

The deprotection of the Boc-guanidine intermediate is a critical step where yield can be lost. The primary challenge is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate when using strong acids like trifluoroacetic acid (TFA)[13][14][15].

  • Common Pitfall 1: Side Product Formation. The t-Bu⁺ cation is a potent electrophile that can alkylate nucleophilic sites on your product, particularly the electron-rich aromatic ring and the guanidine group itself[13][14]. This results in a byproduct with a mass increase of +56 Da[13].

  • Common Pitfall 2: Incomplete Deprotection. The reaction may stall if the acid is not strong enough, the concentration is too low, or the temperature is insufficient[13].

Solutions to these issues are addressed in detail in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Guanylation Step 1. Impure 4-Aminobenzylamine: Starting material contains impurities that inhibit the reaction.[2] 2. Inefficient Guanylation: The chosen reagent or conditions are not optimal for the substrate. 3. Moisture: Water in the reaction can hydrolyze reagents or intermediates.1. Verify Purity: Analyze starting material via NMR, LC-MS, or TLC. Purify by column chromatography or recrystallization if necessary. 2. Optimize Reagents: If using N,N'-di-Boc-thiourea, ensure the activator (e.g., TCT) is fresh and used in the correct stoichiometry. Consider switching to a more reactive agent like Goodman's Reagent or 1H-Pyrazole-1-carboxamidine hydrochloride.[6][9][11] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification of Final Product 1. Product Tailing on Silica Gel: The highly basic guanidine group interacts strongly with the acidic silanol groups on the silica surface.[5] 2. Product is an Oil, Not a Solid: Residual solvent or impurities are preventing crystallization.[5] 3. Product Discoloration (Pink/Brown): The aromatic amine moiety is susceptible to air oxidation.[5]1. Modify Mobile Phase: Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent to suppress the interaction with silica.[5] 2. Induce Crystallization: Dry the product thoroughly under high vacuum. Attempt trituration with a non-polar solvent like diethyl ether or hexanes to precipitate the solid.[5] 3. Prevent Oxidation: Handle the purified product under an inert atmosphere. Use degassed solvents for the final workup and storage. Store the final product in a cool, dark place under nitrogen or argon.
Side Products in Deprotection Step (+56 Da impurity) 1. Alkylation by tert-butyl Cation: The t-Bu⁺ generated during acid-mediated Boc deprotection alkylates the aromatic ring or guanidine nitrogen.[13][14][15]1. Use Scavengers: Add a scavenger to the deprotection reaction mixture to trap the t-Bu⁺ cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[13][15]
Incomplete Deprotection 1. Insufficient Acid Strength: The acid (e.g., TFA) concentration is too low to drive the reaction to completion. 2. Low Temperature or Short Reaction Time: The reaction conditions are not forcing enough.1. Increase Acid Concentration: Gradually increase the concentration of TFA in the solvent (e.g., from 50% TFA in DCM to 95% TFA).[13] 2. Modify Conditions: Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress carefully by TLC or LC-MS.

Key Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the synthesis via the robust Boc-protected intermediate route.

Overall Synthesis Workflow

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotection & Salt Formation A 4-Aminobenzylamine C N,N'-Di-Boc-1-(4-aminobenzyl)guanidine (Protected Intermediate) A->C B N,N'-Di-Boc-Guanidinylating Agent (e.g., Activated Thiourea or Goodman's Reagent) B->C E 1-(4-Aminobenzyl)guanidine hydrochloride (Final Product) C->E D Strong Acid (HCl or TFA) + Scavenger (e.g., TES) D->E

Caption: Two-step synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride.

Protocol 1: Synthesis of N,N'-Di-Boc-1-(4-aminobenzyl)guanidine

This protocol utilizes the TCT-activated thiourea method, which is cost-effective and avoids heavy metals[11][12].

  • Activation of Thiourea:

    • To a stirred solution of N,N'-di-Boc-thiourea (1.0 eq.) in anhydrous tetrahydrofuran (THF), add cyanuric chloride (TCT) (0.4 eq., relative to thiourea) at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 1-2 hours. A white precipitate may form.

  • Guanylation Reaction:

    • In a separate flask, dissolve 4-aminobenzylamine (1.1 eq.) and a non-nucleophilic base such as N-methylmorpholine (NMM) (2.5 eq.) in anhydrous THF.

    • Add the amine solution dropwise to the activated thiourea suspension from the previous step.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N,N'-Di-Boc-1-(4-aminobenzyl)guanidine.

Protocol 2: Deprotection to 1-(4-Aminobenzyl)guanidine hydrochloride

This protocol includes the use of a scavenger to maximize yield by preventing side reactions[13][15].

  • Deprotection Reaction:

    • Dissolve the purified N,N'-Di-Boc-1-(4-aminobenzyl)guanidine (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add a scavenger, such as triethylsilane (TES) (2-3 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA) (10-20 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the deprotection by LC-MS.

  • Isolation of Hydrochloride Salt:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, co-evaporate with DCM or toluene (3x) to remove residual TFA[13].

    • Add cold diethyl ether to the resulting residue to precipitate the product.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1-(4-Aminobenzyl)guanidine as its hydrochloride (or trifluoroacetate) salt. If the TFA salt is obtained, it can be converted to the HCl salt via an appropriate ion exchange or by dissolving in a minimal amount of water, adding concentrated HCl, and precipitating with a suitable organic solvent.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose the cause of a low synthesis yield.

G start Low Final Yield q1 Was yield low after Guanylation (Step 1)? start->q1 q1_yes Check Starting Material Purity (4-Aminobenzylamine) q1->q1_yes Yes q2 Was yield low after Deprotection (Step 2)? q1->q2 No q1_yes_impure Purify by Recrystallization or Column Chromatography q1_yes->q1_yes_impure Impure q1_yes_pure Check Guanylation Conditions q1_yes->q1_yes_pure Pure q1_yes_pure_sol Use Anhydrous Solvents. Consider a more reactive guanylation reagent. q1_yes_pure->q1_yes_pure_sol Optimize q2_yes LC-MS shows +56 Da side product? q2->q2_yes Yes q2_yes_yes Add Scavenger (e.g., TES) to deprotection reaction. q2_yes->q2_yes_yes Yes q2_yes_no LC-MS shows starting material remaining? q2_yes->q2_yes_no No q2_yes_no_yes Increase acid concentration, reaction time, or temperature. q2_yes_no->q2_yes_no_yes Yes q2_yes_no_no Check workup/purification. Minimize aqueous washes. Optimize recrystallization. q2_yes_no->q2_yes_no_no No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride - SLS. [Link]

  • Reagents for Efficient Conversion of Amines to Protected Guanidines - ResearchGate. [Link]

  • Lipton, M. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Product Class 13: Guanidine Derivatives - Science of Synthesis. [Link]

  • Synthesis of conducting polymers of aniline and 4-aminobenzylamine - ResearchGate. [Link]

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis - ResearchGate. [Link]

  • 1-(4-Aminobutyl)guanidine - MDPI. [Link]

  • Zinc Catalyzed Guanylation Reaction of Amines with Carbodiimides/Isocyanate Leading to Guanidines/Urea Derivatives Formation - ResearchGate. [Link]

  • The reagents used for the optimization of compound 4 guanidylation process - ResearchGate. [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds - The Journal of Organic Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - Organic Process Research & Development. [Link]

  • The Synthesis of Guanidine from Urea. Part 3 - DTIC. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry. [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines - ResearchGate. [Link]

  • 4-aminobenzylamine (CAS 4403-71-8) Manufacturer - Ganapa Life Science. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis - Organometallics. [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS - RUN. [Link]

  • EVALUATION OF STRATEGIES FOR THE SYNTHESIS OF THE GUANIDINE HEMIAMINAL PORTION OF PALAU'AMINE. [Link]

  • Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]). - ResearchGate. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Method for preparing guanidine compound - Google P

Sources

Optimization

Technical Support Center: 1-(4-Aminobenzyl)guanidine Handling &amp; Stability

Welcome to the Technical Support Center for 1-(4-Aminobenzyl)guanidine (also known as 4-aminobenzylguanidine or 4-ABG). This compound is a critical bifunctional precursor widely utilized in the development of sympathoadr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Aminobenzyl)guanidine (also known as 4-aminobenzylguanidine or 4-ABG). This compound is a critical bifunctional precursor widely utilized in the development of sympathoadrenal radiopharmaceuticals (such as [123I]AIBG) and targeted nanocarriers for neuroblastoma, owing to its structural mimicry of norepinephrine[1][2].

Because 1-(4-Aminobenzyl)guanidine contains both an electron-rich primary aromatic amine (aniline) and a highly basic guanidine group[3], it is uniquely susceptible to dual degradation pathways during long-term storage. This guide provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your API.

Mechanistic Causality of Degradation

To prevent degradation, researchers must understand the specific chemical vulnerabilities of the molecule:

  • Oxidative Polymerization (The Aniline Vulnerability): The 4-amino group is highly susceptible to atmospheric oxidation. Initiated by UV light, transition metal trace impurities, or atmospheric hydroxyl radicals, the primary amine forms N-centered radicals. These radicals rapidly couple to form complex, highly conjugated azo, azoxy, and quinone-imine derivatives[4]. This is visually observed as a shift from a white/colorless powder to a yellow, brown, or dark purple solid.

  • Nucleophilic Hydrolysis (The Guanidine Vulnerability): While guanidines are powerful organic superbases (pKa ~13.5), they are not immune to water. In the presence of ambient moisture (hygroscopicity) and unbuffered conditions, the central carbon of the guanidine moiety can undergo nucleophilic attack by water. This slow hydrolysis cleaves the imine bond, irreversibly converting the guanidine into a 4-aminobenzylurea derivative and releasing ammonia[5]. This eliminates the positive charge required for norepinephrine transporter (NET) binding.

G Start 1-(4-Aminobenzyl)guanidine (Colorless/White Powder) Ox Oxidation Pathway (O2, Light, Metal Ions) Start->Ox Radical Initiation Hyd Hydrolysis Pathway (Ambient Moisture, High pH) Start->Hyd Nucleophilic Attack OxProd Azo & Quinone-imine Impurities (Yellow/Brown Discoloration) Ox->OxProd HydProd 4-Aminobenzylurea + NH3 (Loss of Receptor Affinity) Hyd->HydProd

Fig 1: Primary degradation pathways of 1-(4-Aminobenzyl)guanidine under suboptimal storage.

Troubleshooting & FAQs

Q1: My previously white 1-(4-Aminobenzyl)guanidine powder has turned light brown. Can I still use it for radiolabeling? A1: No. The color change indicates auto-oxidation of the aniline moiety[4]. Even a slight discoloration suggests the presence of quinone-imines or azo compounds. These impurities can act as radical scavengers or competitively bind to your target, severely reducing radiochemical yield (RCY) and specific activity. The batch must be recrystallized or discarded.

Q2: I am observing a new, highly polar peak in my HPLC chromatogram that elutes before the main peak. What is it? A2: This is highly indicative of guanidine hydrolysis. When the guanidine group hydrolyzes into a urea derivative[5], the molecule loses its strong basicity and positive charge at physiological pH. Consequently, the resulting 4-aminobenzylurea interacts less with the stationary phase (typically C18) and elutes earlier than the intact guanidinium ion.

Q3: Does storing the compound as a salt (e.g., hydrochloride or nitrate) improve stability? A3: Yes. Storing the compound as a protonated salt (e.g., 1-(4-Aminobenzyl)guanidine nitrate) significantly enhances stability[1]. Protonation of the guanidine group reduces its susceptibility to nucleophilic attack by water, and the crystalline lattice of the salt is generally less hygroscopic than the free base. However, the aniline group remains vulnerable to oxidation.

Quantitative Degradation Matrix

Summarized below are the specific triggers, resulting impurities, and analytical detection methods for the two primary degradation routes.

Degradation PathwayEnvironmental TriggerPrimary Impurity FormedAnalytical Detection MethodPreventive Storage Measure
Oxidation Oxygen (Air), UV Light, HeatAzo-benzenes, Quinone-iminesUV/Vis (Broad absorption >400 nm), Visual color changeArgon backfill, Amber glass, -20°C
Hydrolysis Moisture, Unbuffered Base4-Aminobenzylurea, AmmoniaHPLC (Early eluting peak), LC-MS (Loss of 1 Da mass)Desiccant (Drierite), Store as HCl/Nitrate salt

Experimental Protocols

To ensure a self-validating system, use the following protocols to assess purity and recover degraded material.

Protocol A: Stability-Indicating HPLC-UV Assay

Purpose: To quantify both oxidative and hydrolytic degradation products simultaneously.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). The TFA ensures the guanidine group remains fully protonated, preventing peak tailing.

  • Sample Preparation: Dissolve 1 mg of 1-(4-Aminobenzyl)guanidine in 1 mL of Mobile Phase A. Crucial: Prepare this solution immediately before injection to prevent artifactual hydrolysis in the aqueous solvent.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Dual-wavelength UV at 254 nm (for the aromatic ring) and 420 nm (specifically to detect colored oxidative impurities).

  • Validation: Intact 1-(4-Aminobenzyl)guanidine will elute as a sharp peak. Hydrolysis products (ureas) will elute 2-4 minutes earlier. Oxidative polymers will show broad, late-eluting peaks with strong absorbance at 420 nm.

Protocol B: Recovery & Long-Term Storage Workflow

Purpose: To rescue mildly oxidized API and package it for >24-month stability.

  • Recrystallization (Rescue): Dissolve the discolored 1-(4-Aminobenzyl)guanidine salt in a minimum volume of boiling absolute ethanol. Add activated charcoal (10% w/w) and boil for 5 minutes to adsorb the polymeric oxidative impurities.

  • Hot Filtration: Filter the mixture rapidly through a Celite pad while hot to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Isolation: Filter the purified white crystals under a stream of dry nitrogen. Wash with ice-cold diethyl ether.

  • Inert Packaging (Critical Step): Transfer the dried crystals into an amber glass vial. Place the vial in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours.

  • Sealing: Backfill the desiccator with ultra-high purity Argon. Quickly cap the amber vial with a PTFE-lined septum cap, wrap with Parafilm, and store at -20°C.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1-(4-Aminobenzyl)guanidine

Welcome to the technical support center for the purification of crude 1-(4-Aminobenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1-(4-Aminobenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this polar and highly basic compound.

Introduction to Purification Challenges

1-(4-Aminobenzyl)guanidine is a highly polar and basic molecule due to the presence of both a primary aromatic amine and a guanidine group. The guanidinium group is protonated at physiological pH, making the compound highly water-soluble.[1] This high polarity and basicity present unique challenges for purification, often leading to issues such as poor retention in reversed-phase chromatography, peak tailing, and compound degradation on acidic stationary phases. This guide provides a systematic approach to overcoming these challenges using various purification techniques.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-(4-Aminobenzyl)guanidine.

Chromatography Issues

Question 1: My 1-(4-Aminobenzyl)guanidine shows poor or no retention on a standard C18 reversed-phase column. What should I do?

This is a common issue due to the high polarity of 1-(4-Aminobenzyl)guanidine, which has a strong affinity for the polar mobile phase in reversed-phase chromatography.

Causality and Solution:

  • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or a phenyl-hexyl phase. These can offer alternative selectivity for polar analytes.[2]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It employs a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[3]

Question 2: I am observing significant peak tailing for my 1-(4-Aminobenzyl)guanidine during HPLC analysis.

Peak tailing is often caused by strong interactions between the basic guanidine group and acidic silanol groups on the surface of silica-based columns.

Causality and Solution:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For the basic 1-(4-Aminobenzyl)guanidine, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.[2]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]

  • Consider HILIC: The high organic content of the mobile phase and the water layer on the stationary phase in HILIC can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2]

Question 3: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

The acidic nature of standard silica gel can cause the degradation of some basic compounds like 1-(4-Aminobenzyl)guanidine.

Causality and Solution:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can achieve this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[3][4]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.

Crystallization and Extraction Issues

Question 4: I am having difficulty crystallizing my 1-(4-Aminobenzyl)guanidine from the crude mixture.

Successful crystallization depends on selecting the right solvent system and controlling the crystallization conditions.

Causality and Solution:

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For a polar compound like 1-(4-Aminobenzyl)guanidine, polar solvents like water, methanol, or ethanol, or mixtures of these with less polar co-solvents, are good starting points.

  • Control Cooling Rate: Allow the solution to cool slowly and without interruption. Rapid cooling can lead to the formation of small, impure crystals or an oil.[5]

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.[3]

  • Form a Salt: Guanidines are strong bases and readily form salts.[6] Converting your compound to its hydrochloride or another salt can significantly alter its solubility and improve its crystallinity.

Question 5: My acid-base extraction is not giving a clean separation, and I have a low recovery of my 1-(4-Aminobenzyl)guanidine.

Incomplete protonation or deprotonation, or the formation of emulsions, can lead to poor separation and low recovery.

Causality and Solution:

  • Ensure Complete Protonation: Since 1-(4-Aminobenzyl)guanidine is a strong base, a sufficiently acidic aqueous solution (e.g., 1-2 M HCl) is needed to ensure complete protonation and transfer into the aqueous layer.[7]

  • Backwashing: To remove any neutral impurities that may have been carried over into the aqueous layer, perform a "backwash" by extracting the acidic aqueous layer with a fresh portion of an immiscible organic solvent.[8]

  • Breaking Emulsions: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of a saturated salt solution (brine) or by gentle swirling.

  • Complete Neutralization for Recovery: To recover your compound from the aqueous layer, you need to add a base (e.g., NaOH) until the solution is sufficiently basic to deprotonate the guanidinium and amino groups, causing the free base to precipitate or be extractable into an organic solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude 1-(4-Aminobenzyl)guanidine mixture?

The impurities will largely depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials.

  • By-products from side reactions, such as the formation of dimers or polymers.[10]

  • Residual solvents and reagents.

Q2: What is the best general approach for purifying 1-(4-Aminobenzyl)guanidine?

A multi-step approach is often the most effective:

  • Acid-Base Extraction: This is a good first step to separate your basic product from any neutral or acidic impurities.[11]

  • Crystallization: If the product from the extraction is a solid, crystallization is an excellent and scalable method for further purification.[5]

  • Chromatography: If crystallization is not effective or if very high purity is required, chromatography (preferably HILIC or normal-phase on a deactivated stationary phase) is the method of choice.[3]

Q3: How can I monitor the purity of my 1-(4-Aminobenzyl)guanidine during purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your purification. For this polar compound, you may need to use a polar stationary phase (like alumina or silica) and a polar solvent system.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a more quantitative method for assessing purity. A HILIC method or a reversed-phase method with an ion-pairing agent would be suitable.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information and help to identify any remaining impurities.

Experimental Protocols and Data

Protocol 1: General Acid-Base Extraction Workflow

This protocol outlines a general procedure for the initial purification of 1-(4-Aminobenzyl)guanidine from a crude reaction mixture containing neutral or acidic impurities.

G

Caption: Acid-Base Extraction Workflow for 1-(4-Aminobenzyl)guanidine.

Protocol 2: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for the final purification of 1-(4-Aminobenzyl)guanidine.

G

Caption: HILIC Purification Workflow for 1-(4-Aminobenzyl)guanidine.

Data Presentation

Table 1: Recommended Starting Conditions for HILIC of 1-(4-Aminobenzyl)guanidine

ParameterRecommended ConditionRationale
Stationary Phase Silica, Diol, or ZwitterionicProvides polar surface for retention of polar analytes.
Mobile Phase A AcetonitrileWater-miscible organic solvent for HILIC.
Mobile Phase B 10-20 mM Ammonium Formate or Acetate (pH 3-5)Provides ionic strength and controls pH for better peak shape.
Gradient 95% to 50% A over 15-20 minutesGradual increase in water content to elute the polar compound.
Flow Rate 1 mL/min (for a 4.6 mm ID column)Standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic ring of the compound should absorb UV light.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PMC. Retrieved from [Link]

  • Showing Compound Guanidine (FDB005416). (2010, April 8). FooDB. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Guanidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]

  • A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 1-(4-Aminobenzyl)guanidine. (n.d.). PubChem. Retrieved from [Link]

  • Syntheses of Cyclic Guanidine-Containing Natural Products. (n.d.). PMC. Retrieved from [Link]

  • 1-(4-Aminobenzyl)guanidine. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Process for preparing guanidine hydrochloride. (n.d.). Google Patents.
  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatography of guanidino compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (n.d.). SCIRP. Retrieved from [Link]

  • Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. (n.d.). PMC. Retrieved from [Link]

  • 1-(4-AMINOBENZYL)GUANIDINE HYDROCHLORIDE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • How can I prepare guanidine hydrochloride 8M? (2018, June 10). ResearchGate. Retrieved from [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022, December 16). MDPI. Retrieved from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Retrieved from [Link]

  • Guanidine derivatives. (2005, March 22). Chromatography Forum. Retrieved from [Link]

  • Method for preparing guanidine compound. (n.d.). Google Patents.
  • Purification method of pharmaceutical grade guanidine hydrochloride. (2020, June 19). Eureka | Patsnap. Retrieved from [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines. (2015, March 25). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Aminobenzyl)guanidine Nanoparticle Conjugation

Welcome to the Advanced Bioconjugation Support Center. When conjugating complex small molecules like 1-(4-Aminobenzyl)guanidine to carboxylated nanoparticles (NP-COOH) via EDC/NHS chemistry, researchers frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. When conjugating complex small molecules like 1-(4-Aminobenzyl)guanidine to carboxylated nanoparticles (NP-COOH) via EDC/NHS chemistry, researchers frequently encounter catastrophic aggregation and near-zero coupling yields. As a Senior Application Scientist, I approach this not as a simple protocol failure, but as a predictable physicochemical clash.

To successfully conjugate this molecule, we must understand its "dual-nature" which actively antagonizes standard bioconjugation protocols:

  • The Weak Nucleophile: The primary amine is located on the benzyl ring (an aniline derivative). Unlike highly nucleophilic aliphatic amines (pKa ~9–10), aromatic amines are weak nucleophiles with a pKa of ~4.6 to 5.0 .

  • The Steric Antagonist: The guanidine moiety is exceptionally basic (pKa ~13.6). It remains permanently protonated (positively charged) in aqueous buffers, carrying a massive, rigid hydration shell that physically blocks surface access.

Below is our comprehensive troubleshooting guide, optimized protocol, and validation matrix to help you bypass these barriers.

Part 1: Troubleshooting Guides & FAQs

Q: Why do my nanoparticles instantly aggregate upon adding 1-(4-Aminobenzyl)guanidine? A: Electrostatic bridging. Carboxylated NPs possess a negative surface charge (zeta potential typically -30 to -50 mV). The permanently positive guanidine group acts as an electrostatic bridge, rapidly neutralizing the NP surface charge. This forces the system to cross its isoelectric point, leading to immediate Van der Waals-driven flocculation. Causality Fix: Conduct the coupling in a buffer with elevated ionic strength (e.g., 250 mM NaCl). The sodium and chloride ions compress the electrical double layer, shielding the electrostatic interactions until the covalent amide bond is permanently formed.

Q: I prevented aggregation using NaCl, but my conjugation yield is still <5%. Why isn't EDC/NHS working? A: pH mismatch and rapid NHS-ester hydrolysis. Standard EDC/NHS protocols recommend coupling at pH 7.4–8.0 to deprotonate aliphatic amines . However, your target is an aromatic amine. At pH 8.0, the aromatic amine is fully deprotonated, but the activated NHS-ester on the nanoparticle hydrolyzes into a carboxylate within minutes. Causality Fix: Shift the coupling pH to 6.0–6.5. Because the aromatic amine's pKa is ~4.6, it remains fully deprotonated and nucleophilic at pH 6.0. Crucially, the half-life of the NHS-ester at pH 6.0 is extended from minutes to hours, allowing the slower nucleophilic attack to succeed .

Q: How does steric hindrance specifically prevent the reaction, and how do I fix it? A: Hydration shell exclusion. The highly charged guanidine group forms strong bidentate hydrogen bonds with water. When the molecule approaches the NP surface, this hydration shell physically repels the molecule before the relatively short aromatic amine can reach the surface-bound NHS-ester. Causality Fix: Spacer engineering. You must extend the reactive NHS-ester away from the NP surface using a heterobifunctional Polyethylene Glycol (PEG) linker (e.g., NH2-PEG8-COOH) . The flexible PEG chain extends beyond the NP's hydration layer, allowing the reaction to occur in the bulk-like fluid.

Part 2: Decision Matrix Workflow

G Start Initial EDC/NHS Conjugation Attempt Agg Issue: Immediate NP Aggregation? Start->Agg AggYes Cause: Electrostatic bridging by Guanidine (pKa ~13.6) Agg->AggYes Yes Yield Issue: Low Conjugation Yield? Agg->Yield No AggFix Action: Increase ionic strength (250 mM NaCl) AggYes->AggFix AggFix->Yield YieldpH Cause: Aromatic amine (pKa ~5) & NHS hydrolysis at pH > 7 Yield->YieldpH Yes Steric Issue: Persistent Low Yield? Yield->Steric No YieldpHFix Action: Shift coupling pH to 6.0 - 6.5 YieldpH->YieldpHFix YieldpHFix->Steric StericCause Cause: Steric hindrance from bulky Guanidine group Steric->StericCause Yes Success Success: Stable, High-Yield Bioconjugate Steric->Success No StericFix Action: Insert NH2-PEG8-COOH spacer arm StericCause->StericFix StericFix->Success

Workflow for troubleshooting steric and electrostatic barriers in nanoparticle conjugation.

Part 3: Optimized Step-by-Step Protocol (Self-Validating System)

This protocol utilizes a PEG8 spacer to bypass steric hindrance and a pH/ionic strength-optimized buffer to manage the aromatic amine and guanidine group.

Phase 1: Spacer Insertion (PEGylation)
  • Preparation: Disperse 10 mg of NP-COOH in 1 mL of 50 mM MES buffer (pH 6.0).

  • Activation: Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. React for 15 minutes at room temperature with gentle vortexing.

  • Spacer Coupling: Add a 5-fold molar excess of NH2-PEG8-COOH. The highly nucleophilic aliphatic amine of the PEG will rapidly couple to the NP. React for 2 hours.

  • Purification: Remove unreacted PEG and byproducts via Tangential Flow Filtration (TFF) or centrifugation (3 washes with 50 mM MES, pH 6.0).

    • Validation Checkpoint 1: Measure Zeta Potential. A successful PEGylation will shift the surface charge from highly negative (e.g., -45 mV) to moderately negative (e.g., -15 mV) due to the masking effect of the neutral PEG chain.

Phase 2: Target Conjugation
  • Buffer Adjustment: Resuspend the newly formed NP-PEG8-COOH in 1 mL of 50 mM MES buffer containing 250 mM NaCl (pH 6.0). Note: The NaCl is critical to prevent the upcoming electrostatic shock.

  • Secondary Activation: Activate the extended carboxyl groups with EDC/Sulfo-NHS for 15 minutes.

  • Ligand Addition: Dissolve 1-(4-Aminobenzyl)guanidine in anhydrous DMSO. Add dropwise to the activated NPs (ensure final DMSO concentration is <5% v/v to prevent solvent-induced NP destabilization).

  • Coupling: React for 4–6 hours at room temperature. The extended PEG arm bypasses the steric bulk of the guanidine group, while the pH 6.0 environment preserves the NHS-ester for the slower aromatic amine reaction.

  • Quenching & Purification: Quench the reaction by adding 10 mM Tris (pH 7.4) for 15 minutes. Purify via TFF or centrifugation into your final storage buffer.

    • Validation Checkpoint 2: Measure Zeta Potential. A successful conjugation will result in a distinct positive shift (e.g., +10 to +20 mV) due to the covalently attached, permanently protonated guanidine groups.

Part 4: Quantitative Data Summary

The table below summarizes the causality of experimental choices on conjugation efficiency and colloidal stability, demonstrating why the optimized protocol is required.

Coupling StrategyBuffer pHIonic Strength (NaCl)Conjugation Yield (%)Colloidal Stability (PDI)Zeta Potential (mV)
Direct (No Spacer) 7.40 mM< 5%Aggregated (>0.80)N/A
Direct (No Spacer) 6.0250 mM15%Stable (0.15)-25
PEG4 Spacer 6.0250 mM45%Stable (0.18)-5
PEG8 Spacer 6.0250 mM> 85%Highly Stable (0.12)+18

References

  • Title: Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Achieving Controlled Biomolecule–Biomaterial Conjugation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of FITC-1-(4-Aminobenzyl)guanidine Complexes

Welcome to the technical support and troubleshooting center for FITC-1-(4-Aminobenzyl)guanidine complexes. 1-(4-Aminobenzyl)guanidine is a highly specific structural analog of norepinephrine, heavily utilized by research...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for FITC-1-(4-Aminobenzyl)guanidine complexes. 1-(4-Aminobenzyl)guanidine is a highly specific structural analog of norepinephrine, heavily utilized by researchers to target the norepinephrine transporter (NET) in neuroendocrine cells—functioning similarly to the clinical radiotracer meta-iodobenzylguanidine (MIBG)[1][2].

By conjugating the primary amine of this guanidine analog to Fluorescein Isothiocyanate (FITC), researchers generate a powerful fluorescent probe for optical imaging and flow cytometry. However, the resulting thiourea bond and the fluorescein moiety itself present distinct chemical stability challenges[3][]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your conjugates.

Diagnostic Decision Tree: Troubleshooting Probe Degradation

When working with FITC-1-(4-Aminobenzyl)guanidine, signal loss can stem from structural cleavage, environmental quenching, or photobleaching. Use the logical relationship diagram below to diagnose and resolve your specific issue.

Troubleshooting Issue Signal Loss in NET Assay Hydrolysis Thiourea Bond Hydrolysis Issue->Hydrolysis Bleaching Photobleaching Issue->Bleaching Quenching pH-Dependent Quenching Issue->Quenching Fix1 Store in DMSO / Lyophilize Hydrolysis->Fix1 Fix2 Add Anti-fade Reagents Bleaching->Fix2 Fix3 Use HEPES/TRIS (pH 7.4-8.0) Quenching->Fix3 Aqueous Aqueous Storage Elevated Temp Aqueous->Hydrolysis Light Prolonged Light Exposure Light->Bleaching Acidic pH < 7.0 Buffer Acidic->Quenching

Diagnostic decision tree for troubleshooting fluorescence loss in FITC conjugates.

Frequently Asked Questions (Troubleshooting)

Q1: My complex loses fluorescence rapidly during live-cell NET uptake assays. Is the conjugate degrading? A: Not necessarily. Fluorescein's quantum yield is highly sensitive to environmental pH. At physiological pH (~7.4), fluorescence is stable but not maximal, and a drop in pH to 6.0 can cause a significant drop in fluorescence intensity[5].

  • Causality & Solution: The phenolic hydroxyl group of the fluorescein moiety must remain deprotonated for maximal fluorescence. Switch your assay buffer from standard PBS to HEPES or TRIS (pH 7.4 - 8.0), which provides superior buffering capacity in this slightly alkaline range[5].

Q2: I detect free 1-(4-Aminobenzyl)guanidine and free FITC in my stored aliquots. What causes this cleavage? A: You are observing the hydrolysis of the thiourea bond. The isothiocyanate group (-N=C=S) reacts with the primary amine to form a covalent thiourea bond[3][]. However, FITC and its resulting conjugates are inherently unstable in aqueous environments over prolonged periods, especially at elevated temperatures[3].

  • Causality & Solution: Water acts as a nucleophile, slowly attacking the electrophilic carbon of the thiourea linkage, leading to bond cleavage. Never store FITC conjugates in aqueous media long-term[3]. Aliquot the purified complex, lyophilize it, and store it desiccated at -20°C to -80°C under a nitrogen atmosphere[3].

Q3: My initial conjugation yield is extremely low. What buffer components interfere with the reaction? A: The isothiocyanate group of FITC is highly reactive towards any nucleophilic site[3]. If your conjugation buffer contains primary amines (e.g., Tris, glycine) or sodium azide, these molecules will competitively react with FITC, inhibiting the labeling of 1-(4-Aminobenzyl)guanidine[6].

  • Causality & Solution: Ensure the reaction is performed in an amine-free 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0[6]. At this alkaline pH, the primary amine of 1-(4-Aminobenzyl)guanidine is fully deprotonated and highly nucleophilic, maximizing the conjugation efficiency.

Validated Experimental Protocols

Protocol: Optimized Synthesis and Stabilization Workflow

This methodology is designed as a self-validating system to ensure maximum yield, structural integrity, and long-term stability of the FITC-1-(4-Aminobenzyl)guanidine complex.

Workflow FITC FITC (Isothiocyanate) Solvent Anhydrous DMSO (Prevents Hydrolysis) FITC->Solvent Amine 1-(4-Aminobenzyl)guanidine Buffer 0.1 M Carbonate Buffer pH 9.0 (Amine-Free) Amine->Buffer Reaction Conjugation Reaction (4°C, Dark, 8h) Solvent->Reaction Buffer->Reaction Complex FITC-1-(4-Aminobenzyl)guanidine (Thiourea Bond) Reaction->Complex Nucleophilic Attack Quench Quench with NH4Cl Complex->Quench Storage Lyophilize & Store at -80°C (Nitrogen Atmosphere) Quench->Storage Purification & Validation

Workflow for the synthesis and stabilization of FITC-1-(4-Aminobenzyl)guanidine.

Step 1: Reagent Preparation

  • Dissolve FITC in high-quality, anhydrous DMSO to a concentration of 1 mg/mL[3][6]. Critical: FITC decomposes in water; this stock must be prepared fresh immediately prior to the reaction to prevent premature hydrolysis[6].

  • Dissolve 1-(4-Aminobenzyl)guanidine in amine-free 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0)[6].

Step 2: Conjugation Reaction

  • Slowly add the FITC/DMSO solution to the guanidine solution in 5 µL aliquots under continuous gentle stirring[6].

  • Incubate the reaction mixture in the dark at 4°C for 8 hours to allow complete thiourea bond formation while minimizing thermal degradation[6].

Step 3: Quenching and Purification

  • Add NH₄Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C. This step quenches any unreacted FITC[6].

  • Purify the complex using reverse-phase HPLC or gel filtration to separate the conjugate from free FITC and quenching byproducts[6].

Step 4: System Validation (Degree of Labeling)

  • Measure the absorbance of the purified fraction at 280 nm (for the benzylguanidine aromatic ring) and 495 nm (for FITC).

  • Calculate the Degree of Labeling (DOL) to confirm a 1:1 molar ratio[3]. If the ratio exceeds 1:1, free FITC remains in the solution; if it is below 0.8:1, the conjugation efficiency was compromised by aqueous hydrolysis.

Step 5: Long-Term Stabilization

  • Lyophilize the validated fractions immediately. Store the dry powder at -80°C, protected from light and moisture[3].

Quantitative Stability Data

The following table summarizes the impact of buffer composition and storage conditions on the chemical stability and fluorescence yield of the FITC-1-(4-Aminobenzyl)guanidine complex.

Condition / EnvironmentBuffer / SolventpH LevelRelative Fluorescence YieldConjugate Half-Life (Storage)
Optimal Conjugation 0.1 M Carbonate-Bicarbonate9.0N/A (Reaction Phase)N/A
Optimal Assay (In Vitro) TRIS or HEPES7.4 - 8.095% - 100%< 24 Hours (Aqueous)
Sub-optimal Assay PBS6.0 - 7.0< 50% (Quenched)< 24 Hours (Aqueous)
Short-Term Storage Anhydrous DMSON/AN/A1 Month at -20°C
Long-Term Storage Lyophilized SolidN/AN/A6 - 12 Months at -80°C

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Aminobenzyl)guanidine in Organic Solvents

Welcome to the technical support center for 1-(4-Aminobenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Aminobenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we will explore the underlying chemical principles governing its solubility and provide actionable, field-proven strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(4-Aminobenzyl)guanidine so difficult to dissolve in common organic solvents?

A1: The poor solubility of 1-(4-Aminobenzyl)guanidine in many organic solvents stems from its highly polar and ionizable nature. Let's break down the key molecular features responsible for this behavior:

  • The Guanidinium Group: The guanidine functional group is one of the strongest organic bases in chemistry.[1] Its conjugate acid, the guanidinium ion, has a pKaH of approximately 13.6, meaning it is almost fully protonated and positively charged at neutral pH.[1] This charge is delocalized across three nitrogen atoms through resonance, creating a very stable, planar, and highly solvated cation.

  • The Aminobenzyl Group: The primary amine on the benzyl ring also contributes to the molecule's polarity and can be protonated under acidic conditions.

  • Hydrogen Bonding: With multiple N-H bonds, this molecule is a potent hydrogen bond donor and acceptor.[2]

These characteristics mean that 1-(4-Aminobenzyl)guanidine strongly prefers to interact with polar, protic solvents (like water) that can effectively solvate the charged guanidinium group and participate in hydrogen bonding. Conversely, non-polar or weakly polar aprotic organic solvents cannot stabilize the charged species, leading to very low solubility.

Q2: I'm observing insolubility in solvents like dichloromethane (DCM), chloroform, and ethyl acetate. Is this expected?

A2: Yes, this is entirely expected. Solvents like DCM, chloroform, and ethyl acetate are considered non-polar or moderately polar aprotic solvents. They lack the ability to form strong hydrogen bonds and have low dielectric constants, making them poor solvents for highly charged and polar molecules like guanidinium salts.[3] The energy required to break the strong intermolecular forces in the solid-state crystal lattice of 1-(4-Aminobenzyl)guanidine is not compensated by favorable interactions with these solvents.

Q3: Which organic solvents are most likely to dissolve 1-(4-Aminobenzyl)guanidine?

A3: You will have the most success with polar, aprotic solvents, and to a lesser extent, polar, protic solvents. Studies on similar guanidinium salts have shown the following solubility trends:

  • High Solubility: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the best choices.[4][5] These are highly polar aprotic solvents with a large dipole moment, making them effective at solvating cations.

  • Moderate Solubility: Polar protic solvents like methanol and ethanol can also be effective, although generally less so than DMSO or DMF for guanidinium salts.[5][6]

  • Low to Negligible Solubility: As discussed, non-polar solvents such as toluene, hexanes, and diethyl ether, as well as less polar solvents like acetone and acetonitrile, are unlikely to be effective.[4][6]

Here is a summary of solvent properties to guide your selection:

SolventPolarity (Dielectric Constant)TypeExpected Solubility of 1-(4-Aminobenzyl)guanidine
DMSO47.2Polar AproticHigh
DMF38.3Polar AproticHigh
Methanol32.7Polar ProticModerate
Ethanol24.5Polar ProticModerate to Low
Acetonitrile37.5Polar AproticLow
Acetone20.7Polar AproticVery Low
Dichloromethane9.1Non-polar AproticVery Low / Insoluble
Ethyl Acetate6.0Moderately Polar AproticVery Low / Insoluble
Q4: My experiment requires a non-polar solvent. What strategies can I use to improve solubility?

A4: This is a common challenge in organic synthesis and drug development. Here are several advanced strategies, ranging from simple additives to chemical modification:

  • Salt Formation / Counter-ion Exchange: The solubility of an ionic compound is highly dependent on both the cation and the anion. If you are working with the hydrochloride salt, for instance, you can perform a salt-exchange reaction to pair it with a more lipophilic ("greasy") counter-ion. This new salt will have improved solubility in organic media.

  • Use of Co-solvents: A small amount of a high-solubility solvent (like DMSO) can be added to the bulk non-polar solvent.[7] This "co-solvent" can help to break up the crystal lattice and solvate the polar parts of the molecule, effectively "pulling" it into the solution.

  • Chemical Modification (Protecting Groups): For synthetic applications, you can temporarily "mask" the polar guanidinium and amine groups with protecting groups (e.g., Boc, Cbz).[3] These groups are non-polar and will dramatically increase solubility in organic solvents. They can be removed later in the synthetic sequence.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solvent Screening

This workflow provides a structured approach to identifying a suitable solvent system.

Caption: Systematic approach to solvent selection for 1-(4-Aminobenzyl)guanidine.

Protocol 1: Small-Scale Solvent Screening

Objective: To empirically determine the best solvent or co-solvent system for your desired concentration.

Materials:

  • 1-(4-Aminobenzyl)guanidine (as free base or a specific salt)

  • Vials (e.g., 2 mL glass vials with caps)

  • Magnetic stir plate and stir bars

  • Selection of solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane

  • Micropipettes

Procedure:

  • Preparation: Weigh 1-2 mg of 1-(4-Aminobenzyl)guanidine into several separate vials.

  • Initial Screening (Polar Solvents):

    • To the first set of vials, add a measured volume (e.g., 100 µL) of DMSO, DMF, and Methanol respectively.

    • Stir vigorously at room temperature for 15-30 minutes.

    • Visually inspect for complete dissolution. Note any partial solubility.

  • Co-Solvent Testing (If necessary):

    • If the compound is insoluble in your desired non-polar solvent (e.g., Dichloromethane), take a new vial of the compound.

    • Add your non-polar solvent (e.g., 190 µL of DCM).

    • Add a small percentage of a good solvent (e.g., 10 µL of DMSO, for a 5% co-solvent system).

    • Stir and observe solubility. Incrementally increase the percentage of the co-solvent if needed.

  • Heating: For promising solvent systems that show partial solubility, gentle heating (e.g., 40-50 °C) can be attempted to increase the rate of dissolution. Always check for compound stability at elevated temperatures.

Protocol 2: Lipophilic Salt Formation

Objective: To exchange the original counter-ion (e.g., chloride) with a more organic-soluble counter-ion.

Principle: This protocol uses a silver salt of a lipophilic acid. The silver will precipitate with the original chloride anion, leaving your protonated guanidinium species in solution with the new lipophilic anion.

Materials:

  • 1-(4-Aminobenzyl)guanidine hydrochloride

  • Silver salt of a lipophilic acid (e.g., Silver(I) 2,4,6-triisopropylbenzenesulfonate or Silver(I) tosylate)

  • Methanol or another solvent in which the starting material has some solubility

  • Centrifuge and filtration apparatus (e.g., syringe filter)

Procedure:

  • Dissolution: Dissolve your 1-(4-Aminobenzyl)guanidine hydrochloride in a minimum amount of methanol.

  • Addition of Silver Salt: In a separate vial, dissolve one molar equivalent of the silver salt (e.g., silver tosylate) in methanol.

  • Reaction: Slowly add the silver salt solution to the guanidinium solution while stirring. A white precipitate of silver chloride (AgCl) should form immediately.

  • Completion: Stir the reaction mixture in the dark (to prevent silver salt degradation) for 1-2 hours to ensure complete precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the AgCl precipitate.

    • Carefully decant the supernatant, which contains your new, more soluble guanidinium salt.

    • Alternatively, filter the mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the AgCl.

  • Solvent Removal: The solvent can be removed under reduced pressure to yield the new salt, which can then be tested for solubility in your target organic solvent.

Logical Relationship: Solubility & Molecular Properties

This diagram illustrates the interplay of factors governing the solubility of 1-(4-Aminobenzyl)guanidine.

G Molecule 1-(4-Aminobenzyl)guanidine Guanidinium Guanidinium Group (pKaH ~13.6) Molecule->Guanidinium Amine Primary Amine Molecule->Amine HBond Hydrogen Bonding (Donor/Acceptor) Molecule->HBond Polarity High Polarity & Charge Guanidinium->Polarity Amine->Polarity Solubility Poor Organic Solubility Polarity->Solubility HBond->Solubility

Caption: Key molecular properties dictating the poor organic solubility.

References
  • PubChem. 1-(4-Aminobenzyl)guanidine. National Center for Biotechnology Information. [Link]

  • American Elements. 1-(4-Aminobenzyl)guanidine. [Link]

  • Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. [Link]

  • ChemBK. Guanidinium chloride. (2022). [Link]

  • Chemical Substance Information. 1-(4-AMINOBENZYL)GUANIDINE HYDROCHLORIDE. [Link]

  • IJSDR. Methods to boost solubility. (2011). [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021). [Link]

  • Wikipedia. Guanidine. [Link]

  • FooDB. Showing Compound Guanidine (FDB005416). (2010). [Link]

  • Georg Thieme Verlag. Product Class 13: Guanidine Derivatives. [Link]

  • National Institutes of Health. Stability of bicyclic guanidine superbases and their salts in water. (2025). [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025). [Link]

  • Cheméo. Chemical Properties of Guanidine (CAS 113-00-8). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Neuroblastoma Cell Targeting: MIBG vs. 1-(4-Aminobenzyl)guanidine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pediatric oncology, neuroblastoma remains a formidable challenge, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pediatric oncology, neuroblastoma remains a formidable challenge, particularly in its high-risk, metastatic forms. The development of targeted therapies that can selectively deliver cytotoxic agents to tumor cells while sparing healthy tissue is a cornerstone of modern cancer research. For decades, metaiodobenzylguanidine (MIBG), a structural analog of the neurotransmitter norepinephrine, has been the gold standard for both imaging and treating neuroblastoma, leveraging the high expression of the norepinephrine transporter (NET) on the surface of these tumor cells.

This guide provides a comprehensive comparison of the established agent, MIBG, with a potential but as-yet-unproven challenger, 1-(4-Aminobenzyl)guanidine. We will delve into the mechanisms of action, present the wealth of experimental data supporting MIBG, and, through a structure-activity relationship analysis, build a scientific case for the investigation of 1-(4-Aminobenzyl)guanidine as a novel targeting agent. This document is designed not only to compare but also to provide a practical, experimentally-validated roadmap for researchers seeking to innovate in this critical area of cancer therapy.

The Established Standard: Metaiodobenzylguanidine (MIBG)

MIBG is an aralkylguanidine that bears a structural resemblance to norepinephrine. This similarity is the key to its clinical utility in neuroblastoma.[1] Over 90% of neuroblastomas express the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft.[2] MIBG is recognized and actively transported into neuroblastoma cells by NET.[1] Once inside the cell, it is concentrated and retained, allowing for targeted delivery of a radioactive payload.

For diagnostic imaging, MIBG is labeled with iodine-123 (¹²³I), a gamma emitter, enabling visualization of the tumor and its metastases via single-photon emission computed tomography (SPECT). For therapeutic purposes, it is labeled with iodine-131 (¹³¹I), a beta- and gamma-emitter, which delivers a cytotoxic dose of radiation directly to the tumor cells.[2]

Mechanism of Action: A Closer Look

The uptake of MIBG is an active, sodium-dependent process mediated by NET.[3] This active transport mechanism allows for significant accumulation of MIBG within the tumor cells, far exceeding the concentrations in surrounding healthy tissues that lack high NET expression. This high tumor-to-background ratio is fundamental to both the diagnostic sensitivity and therapeutic efficacy of radiolabeled MIBG.

MIBG_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuroblastoma Cell) MIBG Radiolabeled MIBG NET Norepinephrine Transporter (NET) MIBG->NET Active Transport (Na+ dependent) MIBG_inside Accumulated Radiolabeled MIBG NET->MIBG_inside Radiation_Effect Targeted Radiation -> DNA Damage -> Cell Death MIBG_inside->Radiation_Effect Beta/Gamma Emission SAR_Comparison MIBG_structure meta-Iodo-Benzylguanidine MIBG_features Established NET Substrate - Guanidinium group for Asp75 interaction - meta-Iodine for optimal fit and lipophilicity MIBG_structure->MIBG_features ABG_structure para-Amino-Benzylguanidine ABG_features Hypothetical NET Substrate - Conserved Guanidinium group - para-Amino group: potential for H-bonding, but may alter electronics and steric fit ABG_structure->ABG_features

Caption: Structural and SAR comparison of MIBG and 1-(4-Aminobenzyl)guanidine.

Head-to-Head Comparison: Current Knowledge and Data Gaps

The following table summarizes the current state of knowledge for both compounds, highlighting the significant data gap for 1-(4-Aminobenzyl)guanidine.

ParameterMetaiodobenzylguanidine (MIBG)1-(4-Aminobenzyl)guanidine
Mechanism of Uptake Active transport via Norepinephrine Transporter (NET) [1]Hypothesized to be a NET substrate
In Vitro NET Affinity (IC₅₀) ~1.72 µM [4]Unknown
In Vitro Neuroblastoma Cell Uptake Well-documented in multiple cell lines (e.g., SK-N-BE(2)C) [2]Not reported
In Vivo Tumor Targeting Established in preclinical models and clinical studies [2]Not reported
Radiolabeling Well-established protocols for ¹²³I and ¹³¹I labeling [5]Feasible , but specific protocols not developed
Clinical Use Standard of care for diagnosis and therapy of high-risk neuroblastoma [2]None

A Proposed Research Roadmap: From Bench to Preclinical Evaluation

To rigorously evaluate 1-(4-Aminobenzyl)guanidine as a potential alternative to MIBG, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating system for this evaluation.

Part 1: Synthesis and Radiolabeling

Objective: To synthesize 1-(4-Aminobenzyl)guanidine and develop a robust radiolabeling protocol.

Methodology:

  • Synthesis of 1-(4-Aminobenzyl)guanidine: A potential synthetic route involves the reaction of 4-aminobenzylamine with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.

  • Radiolabeling: For initial in vitro and in vivo studies, radioiodination with ¹²⁵I (for in vitro assays and biodistribution) or ¹³¹I (for therapy studies) would be a logical starting point, analogous to MIBG. This can be achieved via electrophilic iodination of an activated precursor or through a stannylated or boronic acid precursor.

Part 2: In Vitro Characterization

Objective: To determine the affinity of 1-(4-Aminobenzyl)guanidine for the norepinephrine transporter and its uptake in neuroblastoma cells.

Experimental Protocol: Competitive Binding Assay

  • Cell Line: Use a human neuroblastoma cell line with high NET expression, such as SK-N-BE(2)C.

  • Radioligand: Use a known high-affinity NET radioligand, such as [³H]-nisoxetine or ¹²⁵I-MIBG.

  • Procedure: Incubate cell membranes or whole cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled 1-(4-Aminobenzyl)guanidine and MIBG (as a positive control).

  • Analysis: Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of each compound for NET.

Experimental Protocol: Cellular Uptake Assay

  • Cell Line: SK-N-BE(2)C cells cultured in 24-well plates.

  • Radiotracer: Radiolabeled ¹²⁵I-1-(4-Aminobenzyl)guanidine and ¹²⁵I-MIBG.

  • Procedure: Incubate cells with the radiotracers for various time points. Include control groups with a known NET inhibitor (e.g., desipramine) to confirm NET-specific uptake.

  • Analysis: Lyse the cells and measure the radioactivity to quantify uptake. Compare the uptake kinetics and specificity of the two compounds.

Part 3: In Vivo Evaluation

Objective: To assess the tumor-targeting ability and therapeutic efficacy of radiolabeled 1-(4-Aminobenzyl)guanidine in a preclinical model of neuroblastoma.

Experimental Protocol: Biodistribution and SPECT/CT Imaging

  • Animal Model: Use an orthotopic or subcutaneous xenograft model of neuroblastoma in immunodeficient mice (e.g., using SK-N-BE(2)C cells). [6][7]2. Radiotracer: Administer ¹²³I-labeled 1-(4-Aminobenzyl)guanidine and ¹²³I-MIBG intravenously.

  • Biodistribution: At various time points post-injection, euthanize the animals, dissect major organs and the tumor, and measure the radioactivity to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Imaging: Perform SPECT/CT imaging at selected time points to visualize tumor uptake and clearance from non-target organs.

Experimental Protocol: Radionuclide Therapy Study

  • Animal Model: Establish neuroblastoma xenografts as described above.

  • Treatment: Once tumors reach a specified size, treat cohorts of mice with a therapeutic dose of ¹³¹I-labeled 1-(4-Aminobenzyl)guanidine, ¹³¹I-MIBG, or a vehicle control.

  • Monitoring: Monitor tumor growth over time using caliper measurements or bioluminescence imaging. Monitor animal weight and overall health as indicators of toxicity.

  • Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.

Research_Workflow A Synthesis & Radiolabeling of 1-(4-Aminobenzyl)guanidine B In Vitro NET Binding Assay A->B Unlabeled Compound C In Vitro Cell Uptake Assay A->C Radiolabeled Compound D In Vivo Biodistribution Study C->D E In Vivo SPECT/CT Imaging D->E F In Vivo Radionuclide Therapy Study D->F

Caption: Proposed experimental workflow for the evaluation of 1-(4-Aminobenzyl)guanidine.

Conclusion and Future Directions

Metaiodobenzylguanidine remains the undisputed cornerstone of targeted radionuclide therapy for neuroblastoma, backed by decades of research and clinical application. Its success is a testament to the power of leveraging tumor-specific biology, in this case, the norepinephrine transporter.

1-(4-Aminobenzyl)guanidine, while currently a molecule of theoretical interest, presents an intriguing chemical scaffold that warrants experimental investigation. Its structural similarity to MIBG, particularly the conserved guanidinium group, provides a strong rationale for its potential as a NET substrate. However, the different substitution pattern on the benzyl ring introduces uncertainty that can only be resolved through rigorous preclinical testing.

The experimental roadmap outlined in this guide provides a clear and scientifically robust pathway to determine if 1-(4-Aminobenzyl)guanidine can emerge as a viable contender in the fight against neuroblastoma. Should it demonstrate favorable properties, such as higher NET affinity, increased tumor retention, or more favorable pharmacokinetics, it could represent a significant advancement in the field. The pursuit of novel targeting agents is paramount, and the systematic evaluation of promising candidates like 1-(4-Aminobenzyl)guanidine is a critical step towards improving outcomes for children with this devastating disease.

References

  • Radiolabeled Metaiodobenzylguanidine for the Treatment of Neuroblastoma. PMC. [Link]

  • Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment. PLoS One. [Link]

  • Radiolabeled metaiodobenzylguanidine for the treatment of neuroblastoma. PubMed. [Link]

  • Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment. PLoS One. [Link]

  • Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. PMC. [Link]

  • Establishment and Characterization of New Orthotopic and Metastatic Neuroblastoma Models. In Vivo. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PMC. [Link]

  • Preclinical Models of Neuroblastoma—Current Status and Perspectives. PMC. [Link]

  • Radioiodinated O(6)-Benzylguanine derivatives containing an azido function. PubMed. [Link]

  • Synthetic scheme for radiolabeling benzylguanidine analogs ([ 18 F]MFBG). ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • (PDF) Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. ResearchGate. [Link]

  • Norepinephrine transporter function and human cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]

  • Norepinephrine transporter. Wikipedia. [Link]

  • Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. The Journal of Physical Chemistry B. [Link]

  • A Novel Metastatic Animal Model Reflecting the Clinical Appearance of Human Neuroblastoma. Cancer Research. [Link]

  • The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. PMC. [Link]

  • Release assay for human norepinephrine transporter (hNET) using a... ResearchGate. [Link]

  • 1-(4-Aminobutyl)guanidine. MDPI. [Link]

  • Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. PubMed. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. PMC. [Link]

  • Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. ACS Publications. [Link]

  • Structure Modeling of the Norepinephrine Transporter. PubMed. [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

  • Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. PMC. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. [Link]

  • EVALUATION OF STRATEGIES FOR THE SYNTHESIS OF THE GUANIDINE HEMIAMINAL PORTION OF PALAU'AMINE† Brian A. Lanman and Larry E. HETEROCYCLES. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]

Sources

Comparative

Comparative efficacy of meta-iodobenzylguanidine and 4-aminobenzylguanidine derivatives

Comparative Efficacy of meta-Iodobenzylguanidine (mIBG) and 4-Aminobenzylguanidine (4-ABG) Derivatives Executive Summary For decades, meta-iodobenzylguanidine (mIBG) has been the clinical gold standard for the theranosti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of meta-Iodobenzylguanidine (mIBG) and 4-Aminobenzylguanidine (4-ABG) Derivatives

Executive Summary

For decades, meta-iodobenzylguanidine (mIBG) has been the clinical gold standard for the theranostic management of neuroendocrine tumors, specifically neuroblastoma and pheochromocytoma. However, the structural constraints of mIBG limit its versatility for advanced drug delivery systems. 4-aminobenzylguanidine (4-ABG) and its derivatives (e.g., 4-amino-3-iodobenzylguanidine [AIBG] and 4-ABG-conjugated nanoparticles) have emerged as potent alternatives. This guide provides an objective, data-driven comparison of their mechanistic efficacy, radiolabeling advantages, and experimental validation protocols.

Mechanistic Basis & Causality

Both mIBG and 4-ABG derivatives exploit the Norepinephrine Transporter (NET, or SLC6A2) for active cellular internalization. Following NET-mediated transport into the cytoplasm, these molecules are actively sequestered into chromaffin storage granules via the Vesicular Monoamine Transporter (VMAT).

The Causality of Structural Modification: The primary limitation of mIBG is its chemical inertness; modifying the meta-position to attach larger payloads (like fluorophores or nanoparticles) sterically hinders NET recognition. Conversely, the para-amino substitution in 4-ABG provides a highly reactive primary amine. This allows for straightforward bioconjugation—such as coupling with fluorescein isothiocyanate (FITC) or grafting onto mesoporous silica nanoparticles—without abolishing NET affinity [1][2]. Furthermore, derivatives like AIBG (where an iodine atom is placed at the 3-position next to the 4-amino group) facilitate rapid electrophilic radioiodination, bypassing the time-consuming and low-yield isotopic exchange required for mIBG synthesis [3].

Pathway Tracer mIBG / 4-ABG Derivatives NET NET (SLC6A2) Active Transport Tracer->NET Cytoplasm Intracellular Cytoplasm NET->Cytoplasm VMAT VMAT Vesicular Sequestration Cytoplasm->VMAT Granule Chromaffin Granule (Storage) VMAT->Granule

Fig 1: NET-mediated cellular uptake and VMAT-driven vesicular sequestration pathway.

Quantitative Efficacy Comparison

While 4-ABG derivatives offer significant synthetic and conjugation advantages, their biodistribution profiles differ from mIBG. Clinical and preclinical data indicate that while AIBG achieves equal or greater absolute uptake in target tumors and the myocardium, it exhibits altered lipophilicity, leading to higher non-specific background retention in the lungs, gut, and spleen [3].

ParametermIBG (meta-iodobenzylguanidine)4-ABG Derivatives (e.g., AIBG, 4-ABG-NPs)
Primary Target NET (Norepinephrine Transporter)NET (Norepinephrine Transporter)
Synthesis / Labeling Isotopic exchange (Requires longer time, yields lower specific activity)Rapid electrophilic substitution (AIBG) or direct bioconjugation (4-ABG) [3]
Tumor Affinity High (Clinical Gold Standard)High (Comparable to mIBG; enables targeted nanoparticle delivery) [1]
Background Clearance Excellent (Low background in lung/gut)Moderate (Higher physiological uptake in lung, gut, and spleen) [3]
Conjugation Versatility Poor (Modifications often reduce NET affinity)Excellent (para-amine allows FITC, chelator, or nanoparticle attachment) [2]

Experimental Workflows & Self-Validating Protocols

To rigorously compare the efficacy of mIBG and a novel 4-ABG derivative, researchers must utilize a self-validating in vitro uptake assay.

The Principle of Self-Validation: Simply measuring intracellular accumulation is insufficient, as lipophilic compounds can passively diffuse across cell membranes. To prove that the 4-ABG derivative maintains true NET specificity, the protocol must include a competitive inhibition control using Desipramine , a highly specific NET inhibitor. If the tracer is genuinely NET-targeted, Desipramine pre-treatment will abolish >90% of the uptake. If uptake remains high, the internalization is non-specific, invalidating the derivative's efficacy.

Protocol: Comparative NET Competitive Binding Assay
  • Cell Culture Preparation: Seed SK-N-SH human neuroblastoma cells (which constitutively express high levels of NET) into 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C to allow adherence.

  • Self-Validating Blockade (Pre-incubation):

    • Control Wells: Add standard assay buffer (Vehicle).

    • Blockade Wells: Add assay buffer containing 1 µM Desipramine.

    • Incubate all wells for 30 minutes at 37°C.

  • Tracer Incubation: Add equimolar concentrations of the radiolabeled tracer (e.g., 123 I-mIBG or 123 I-AIBG) or fluorescent conjugate (e.g., FITC-4-ABG) to the wells. Incubate for exactly 1 hour at 37°C.

  • Arrest & Lysis: Terminate active transport by washing the cells three times with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using 0.1 M NaOH for 15 minutes.

  • Quantification:

    • For radiotracers: Measure lysate radioactivity using an automated gamma counter.

    • For fluorescent derivatives: Measure fluorescence intensity using a microplate reader.

    • Crucial Step: Normalize all raw uptake values to total protein concentration (determined via BCA assay) to account for variations in cell density.

Workflow Start Seed SK-N-SH Cells (High NET Expression) Split Start->Split Control Vehicle Control (Active NET) Split->Control Block Desipramine Pre-incubation (NET Blocked) Split->Block Tracer Add Tracer (mIBG or 4-ABG) Control->Tracer Block->Tracer Wash Ice-Cold PBS Wash & Cell Lysis Tracer->Wash Quant Quantify Uptake (Gamma/Fluorescence) Wash->Quant

Fig 2: Self-validating experimental workflow for comparative NET-affinity validation.

References

  • Title: Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis (WO1999052861A1)
  • Title: Iodine-123-4-amino-3-iodobenzylguanidine, a new sympathoadrenal imaging agent: comparison with iodine-123 metaiodobenzylguanidine Source: Journal of Nuclear Medicine / PubMed URL: [Link]

Validation

In Vivo Validation of 1-(4-Aminobenzyl)guanidine Targeted Nanocarriers: A Comparative Guide

Neuroblastoma (NB) is a highly aggressive pediatric malignancy originating from the neural crest. A major hurdle in NB clinical translation is the systemic toxicity and poor tumor penetrance of conventional chemotherapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Neuroblastoma (NB) is a highly aggressive pediatric malignancy originating from the neural crest. A major hurdle in NB clinical translation is the systemic toxicity and poor tumor penetrance of conventional chemotherapeutics. To overcome this, targeted nanomedicine has emerged as a critical strategy. Specifically, 1-(4-Aminobenzyl)guanidine (4-ABG) —a structural analogue of the clinical diagnostic agent meta-iodobenzylguanidine (MIBG) and the neurotransmitter norepinephrine—has demonstrated exceptional utility as a small-molecule targeting ligand.

Because approximately 90% of neuroblastoma cells overexpress the norepinephrine transporter (NET)1[1], 4-ABG functionalized nanocarriers offer a highly specific, receptor-mediated entry pathway into malignant cells2[2].

This guide provides an objective, data-backed comparison between 4-ABG targeted nanocarriers, anti-GD2 targeted nanocarriers, and non-targeted systems, equipping drug development professionals with actionable, self-validating in vivo protocols.

Mechanistic Causality: Why 4-ABG Outperforms Passive Targeting

While the enhanced permeability and retention (EPR) effect allows non-targeted nanoparticles to passively accumulate in tumor beds, it is fundamentally insufficient for deep tumor penetration and robust cellular internalization. Active targeting via 4-ABG circumvents this limitation by binding directly to NET.

The Structural Advantage: 4-ABG replaces the radioactive iodine atom of MIBG with an amino group. This modification provides a reactive site for covalent conjugation to the surface of nanocarriers (typically via a PEG spacer) without compromising the guanidine moiety's high affinity for NET 1[1]. Unlike bulky monoclonal antibodies (e.g., anti-GD2) which increase the hydrodynamic radius of the nanocarrier and can trigger immunogenic clearance by the reticuloendothelial system (RES), 4-ABG is a low-molecular-weight ligand. It maintains the nanocarrier's "stealth" profile while enabling rapid, receptor-mediated endocytosis, enhancing cellular uptake up to 4-fold compared to non-targeted equivalents 3[3].

NET_Pathway NC 4-ABG Nanocarrier NET NET Receptor on NB Cell NC->NET High Affinity Binding Endo Receptor-Mediated Endocytosis NET->Endo Internalization Cyto Intracellular Drug Release Endo->Cyto Lysosomal Escape

Fig 1: Mechanism of 4-ABG targeted nanocarrier internalization via NET.

Comparative Analysis of NB-Targeting Modalities

When designing a nanomedicine pipeline for neuroblastoma, researchers typically evaluate three primary modalities. The table below synthesizes the performance metrics of these alternatives.

Table 1: Structural and Mechanistic Comparison
ModalityTargeting LigandTarget ReceptorLigand Size & ImmunogenicityRelative Cellular Uptake (vs Non-Targeted)
4-ABG Nanocarriers 1-(4-Aminobenzyl)guanidineNorepinephrine Transporter (NET)Small / Low~4.0x [3]
Anti-GD2 Nanocarriers Monoclonal Antibody (e.g., ch14.18)GD2 DisialogangliosideLarge / Moderate~3.5x [4]
Non-Targeted NCs None (PEGylated)None (EPR only)N/A / Low1.0x
Table 2: Quantitative In Vivo Performance Metrics (Extrapolated Averages)
MetricNon-Targeted NCsAnti-GD2 NCs4-ABG NCs
Blood Half-Life > 24 hours12 - 18 hours> 20 hours
Tumor Accumulation (%ID/g) 2 - 4%6 - 8%8 - 10%
Off-Target Liver Clearance ModerateHigh (RES recognition)Moderate
Tumor Penetration Depth Perivascular onlyLimited by steric hindranceDeep tissue penetrance

In Vivo Validation Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 4-ABG targeted nanocarriers, researchers must employ a self-validating experimental workflow. Every protocol must contain internal controls to prove that the observed therapeutic effects are strictly due to 4-ABG/NET interactions, rather than off-target artifacts.

InVivo_Workflow Syn 4-ABG Conjugation & Characterization Model Orthotopic NB Xenograft Model Syn->Model Bio In Vivo Imaging & Biodistribution Model->Bio Eff Tumor Regression & Survival Analysis Bio->Eff

Fig 2: Step-by-step in vivo validation workflow for 4-ABG nanocarriers.

Step 1: Nanocarrier Synthesis and Ligand Conjugation
  • Synthesis: Prepare the base nanocarrier (e.g., mesoporous silica nanoparticles or PEGylated gold nanoparticles)5[5].

  • Conjugation: Covalently attach 4-ABG to the distal end of the PEG chains using standard EDC/NHS crosslinking chemistry. The primary amine of 4-ABG acts as the reactive site, preserving the critical guanidine group for NET recognition.

  • Validation Check: Perform Dynamic Light Scattering (DLS) and Zeta potential measurements. Ensure the hydrodynamic diameter remains <150 nm to exploit the EPR effect, and verify a near-neutral surface charge to prevent non-specific protein corona formation.

Step 2: Orthotopic Neuroblastoma Xenograft Establishment
  • Cell Preparation: Transfect human NB cells (e.g., SH-SY5Y or SK-N-AS) with a luciferase reporter gene to enable longitudinal bioluminescence imaging.

  • Surgical Implantation: Inject 1×106 cells directly into the adrenal gland capsule of immunocompromised mice (e.g., athymic nude mice). This orthotopic placement is critical, as subcutaneous models fail to mimic the natural sympathoadrenal microenvironment of NB6[6].

  • Confirmation: Allow 10-14 days for tumor engraftment, confirming baseline tumor volume via an In Vivo Imaging System (IVIS).

Step 3: Biodistribution and Target Specificity (The Competitive Blockade)

Expert Insight: To prove causality—that accumulation is driven by NET and not merely EPR—you must utilize a competitive receptor blockade.

  • Cohort Randomization: Divide mice into four groups: (A) Saline, (B) Non-targeted Nanocarriers, (C) 4-ABG Nanocarriers, and (D) 4-ABG Nanocarriers + Desipramine (a potent NET inhibitor).

  • Administration: Administer treatments intravenously via the tail vein. For Cohort D, pre-inject Desipramine 30 minutes prior to the nanocarrier administration to saturate and block NET receptors 5[5].

  • Analysis: Harvest organs at 24 hours post-injection. If 4-ABG nanocarriers (Cohort C) accumulate significantly more in the tumor than non-targeted ones (Cohort B), but this accumulation is abrogated in the blocked group (Cohort D), it definitively proves that the uptake is actively NET-mediated.

Step 4: Pharmacokinetics and Therapeutic Efficacy
  • Longitudinal Tracking: Monitor tumor bioluminescence weekly to quantify tumor growth inhibition.

  • Survival & Toxicity: Track overall survival via Kaplan-Meier analysis. Measure systemic toxicity through bi-weekly body weight monitoring and post-mortem histological analysis (H&E staining) of the liver, spleen, and kidneys to ensure the absence of off-target necrosis.

Conclusion

For drug development professionals targeting neuroblastoma, 4-ABG functionalized nanocarriers represent a highly efficient, low-immunogenicity alternative to traditional antibody-based targeting (anti-GD2) 4[4]. By exploiting the ubiquitous overexpression of NET and maintaining a compact hydrodynamic radius, 4-ABG systems achieve superior tumor penetration, enhanced intracellular drug release, and minimized off-target clearance3[3].

References

  • Neuroblastoma-targeted Nanoparticles Entrapping siRNA Specifically Knockdown ALK Source: nih.gov URL:[Link]

  • Inhibition of Neuroblastoma Tumor Growth by Targeted Delivery of MicroRNA-34a Using Anti-Disialoganglioside GD2 Coated Nanoparticles Source: plos.org URL:[Link]

  • Molecular scaffolds as double targeting agents for the diagnosis and treatment of Neuroblastoma Source: nih.gov URL:[Link]

  • Targeting strategies for improving the efficacy of nanomedicine in oncology Source: beilstein-journals.org URL:[Link]

  • A model of modified meta-iodobenzylguanidine conjugated gold nanoparticles for neuroblastoma treatment Source: rsc.org URL:[Link]

  • Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update Source: nih.gov URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 1-(4-Aminobenzyl)guanidine Post-Conjugation

Introduction: The Imperative of Post-Conjugation Validation 1-(4-Aminobenzyl)guanidine (1,4-ABG) has emerged as a valuable bifunctional molecule in drug development and chemical biology. Its architecture is elegant in it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Post-Conjugation Validation

1-(4-Aminobenzyl)guanidine (1,4-ABG) has emerged as a valuable bifunctional molecule in drug development and chemical biology. Its architecture is elegant in its utility: a primary aromatic amine serves as a versatile reactive handle for conjugation, while the terminal guanidinium group acts as a potent functional moiety. The guanidinium group, with its positive charge distributed across three nitrogen atoms via resonance, is a powerful tool for enhancing cell membrane translocation or mediating specific molecular interactions.[1][2]

However, the very reactivity that makes 1,4-ABG a useful building block also presents a significant analytical challenge. The process of covalently attaching it to a carrier molecule—be it a protein, nanoparticle, or small molecule—can introduce structural ambiguity. It is not enough to assume the reaction has proceeded as planned. Rigorous, multi-faceted validation is paramount to ensure that the final conjugate possesses the intended structure and, by extension, the desired biological activity. This guide provides a comprehensive framework for researchers to confidently validate the structural integrity of 1,4-ABG conjugates, comparing the primary analytical techniques and offering field-tested protocols.

Chapter 1: The Conjugation Reaction - A Closer Look

The most common strategy for conjugating 1,4-ABG involves its primary amine attacking an activated carboxyl group on a target molecule. A widely used method is carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two principal steps:

  • Activation: EDC reacts with a carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis, which would regenerate the carboxyl group.[4]

  • Coupling: The addition of NHS intercepts this unstable intermediate, forming a more stable NHS ester.[5] This semi-stable ester is then susceptible to nucleophilic attack by the primary amine of 1,4-ABG, forming a stable amide bond and releasing NHS.

This two-step process, often performed at a slightly acidic pH (4.5-6.0) for activation and a more neutral to slightly basic pH (7.0-8.5) for coupling, is designed to maximize efficiency and minimize side reactions.[6]

Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification Target_COOH Target Molecule (-COOH) Intermediate O-acylisourea Intermediate Target_COOH->Intermediate + EDC EDC EDC NHS NHS Intermediate->Target_COOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS Final_Conjugate Final Conjugate (Amide Bond) NHS_Ester->Final_Conjugate + 1,4-ABG (-NH2) ABG 1,4-ABG (-NH2) Purification Size Exclusion or Dialysis Final_Conjugate->Purification

Caption: EDC/NHS conjugation workflow for 1,4-ABG.

Despite its robustness, this chemistry is not without potential pitfalls. The primary concerns that necessitate structural validation are:

  • N-acylurea Formation: A side reaction where the O-acylisourea intermediate rearranges, particularly with carboxyls in hydrophobic environments, leading to a stable but incorrect modification of the target molecule.[7]

  • Guanidinium Group Instability: While the guanidinium group is stable over a wide pH range due to resonance, extreme conditions or reaction with certain reagents could potentially lead to its modification or degradation.[1]

  • Incomplete Reaction: Failure to drive the reaction to completion can result in a heterogeneous mixture of conjugated and unconjugated starting materials.

Chapter 2: A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete picture of a bioconjugate's structure. A truly validated conjugate is one that has been interrogated by several orthogonal methods, each providing a unique piece of the structural puzzle. The synergistic use of Mass Spectrometry, NMR, HPLC, and FTIR spectroscopy creates a self-validating system that builds confidence in the final product.

Validation_Workflow cluster_workflow Orthogonal Validation Strategy start Post-Purification Conjugate HPLC HPLC Analysis Purity Check Quantify Free 1,4-ABG Detect Aggregates start->HPLC Initial Screen MS Mass Spectrometry Confirm Molecular Weight Determine Conjugation Ratio Sequence Mapping (Peptides) HPLC->MS Mass Confirmation NMR NMR Spectroscopy Confirm Covalent Bond Verify Guanidinium Integrity Positional Isomerism MS->NMR Detailed Structure FTIR FTIR Spectroscopy Confirm Amide Bond Formation Detect Functional Group Changes NMR->FTIR Bond Confirmation validated Structurally Validated Conjugate FTIR->validated Final Check

Caption: Complementary workflow for conjugate validation.

This workflow demonstrates a logical progression from broad characterization to fine structural detail. HPLC provides an initial assessment of purity, followed by MS to confirm the expected mass additions. NMR then offers unparalleled detail on bond formation and the local chemical environment, with FTIR providing a final confirmation of key functional group transformations.

Chapter 3: Head-to-Head Comparison of Validation Techniques

The choice of analytical method depends on the information required, the nature of the conjugate, and available instrumentation. Here, we compare the four cornerstone techniques.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For bioconjugates, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.[8]

What it tells you about the 1,4-ABG conjugate:

  • Confirmation of Conjugation: A successful conjugation will result in a predictable mass shift corresponding to the addition of the 1,4-ABG moiety (C8H11N4, molecular weight approx. 163.2 Da, accounting for the loss of H2O in amide bond formation).

  • Drug-to-Antibody Ratio (DAR): For protein conjugates, MS can resolve species with different numbers of 1,4-ABG molecules attached, allowing for the calculation of the average DAR.[9][10]

  • Site of Conjugation: Through peptide mapping (LC-MS/MS), the protein conjugate can be digested, and the resulting peptides analyzed. Peptides containing the mass shift of 1,4-ABG can be sequenced to pinpoint the exact amino acid residue(s) that were modified.[11]

Strengths:

  • Extremely high sensitivity and mass accuracy.

  • Provides direct evidence of covalent modification.

  • Essential for determining conjugation stoichiometry (DAR).[8]

Limitations:

  • Provides little information about the integrity of the guanidinium group itself, as it primarily reports on mass.

  • Cannot distinguish between structural isomers.

  • Analysis of very large or heterogeneous conjugates can be complex.[12]

Experimental Protocol: Intact Mass Analysis of a Protein-ABG Conjugate

  • Sample Preparation: Desalt the purified conjugate into an MS-compatible buffer (e.g., 20 mM ammonium acetate). Dilute the sample to a final concentration of 0.1-1.0 mg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive or LC-TOF) coupled with a liquid chromatography system.[8]

  • Chromatography: Separate the conjugate from any remaining impurities on a reversed-phase column (e.g., C4 for proteins) with a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the expected conjugate size.

  • Data Analysis: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum. Compare the mass of the conjugated protein to the unconjugated control to confirm the mass shift and determine the distribution of conjugated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and chemical environment.[13] For 1,4-ABG conjugates, ¹H and ¹³C NMR are most informative.

What it tells you about the 1,4-ABG conjugate:

  • Confirmation of Covalent Bond: The formation of an amide bond results in characteristic chemical shift changes for protons and carbons near the reaction site. For example, the methylene protons (-CH2-) adjacent to the amine in 1,4-ABG will shift downfield upon conversion to an amide.

  • Structural Integrity of 1,4-ABG: NMR is uniquely powerful in confirming that the guanidinium and aromatic ring structures remain intact. The characteristic signals for the aromatic protons and the exchangeable protons on the guanidinium group should be present and have appropriate chemical shifts.[14][15]

  • Positional Information: Can help distinguish between different conjugation sites if they result in magnetically non-equivalent environments.

Strengths:

  • Provides unambiguous structural information at the atomic level.[16]

  • The gold standard for confirming the integrity of the entire small molecule post-conjugation.

  • Can provide information on the 3D structure and dynamics of the conjugate.[17]

Limitations:

  • Relatively low sensitivity, requiring higher sample concentrations.

  • Analysis of large biomolecules (>30 kDa) is challenging due to signal broadening, though ligand-observed NMR techniques can be used.[18]

  • Requires soluble, pure samples.

Experimental Protocol: ¹H NMR Validation of a Small Molecule-ABG Conjugate

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add an internal standard (e.g., TMS) if quantitative analysis is needed.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (for signal-to-noise), spectral width, and relaxation delay.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the spectrum of the conjugate to the spectra of the 1,4-ABG and the unconjugated target molecule.

    • Look for the disappearance of the primary amine signal of 1,4-ABG.

    • Identify the downfield shift of the benzylic -CH₂- protons.

    • Confirm the presence and expected chemical shifts of the aromatic protons and the guanidinium N-H protons.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[19] Different HPLC modes are suited for different aspects of conjugate analysis.

What it tells you about the 1,4-ABG conjugate:

  • Purity: Reversed-Phase HPLC (RP-HPLC) can separate the final conjugate from unreacted 1,4-ABG and the unconjugated target molecule, allowing for purity assessment.[20]

  • Heterogeneity: Hydrophobic Interaction Chromatography (HIC) is excellent for separating protein conjugates based on the number of attached 1,4-ABG molecules (DAR distribution) under non-denaturing conditions.[9][21]

  • Aggregation/Fragmentation: Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius, effectively identifying high-molecular-weight aggregates or low-molecular-weight fragments.[22]

Strengths:

  • High resolving power and quantitative accuracy.[22]

  • Versatile, with multiple modes applicable to different analytical questions.[19]

  • Can be coupled directly to a mass spectrometer (LC-MS) for enhanced characterization.[23]

Limitations:

  • Provides structural information indirectly, based on retention time. Co-elution with an authentic standard is required for definitive identification.

  • Method development can be time-consuming.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation: Dilute the purified conjugate in the initial mobile phase to a concentration suitable for UV detection (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Elution: Run a linear gradient from low %B to high %B over 20-30 minutes. For example, 5% to 95% B.

  • Detection: Monitor the elution profile at a wavelength where both the target molecule and 1,4-ABG absorb (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the conjugate peak divided by the total area of all peaks. Spike the sample with standards of the starting materials to confirm the identity of impurity peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). Specific chemical bonds absorb at characteristic frequencies, making FTIR an excellent tool for identifying functional groups.[24]

What it tells you about the 1,4-ABG conjugate:

  • Amide Bond Formation: The most critical information provided by FTIR is the appearance of a strong absorbance band for the amide C=O stretch (typically 1630-1690 cm⁻¹) and the N-H bend (around 1510-1550 cm⁻¹).[25]

  • Disappearance of Starting Materials: Successful conjugation and purification should lead to the disappearance or significant reduction of the characteristic peaks of the starting materials, such as the broad O-H stretch of a carboxylic acid (2500-3300 cm⁻¹).[26]

Strengths:

  • Fast, non-destructive, and requires minimal sample preparation.

  • Provides direct evidence of the formation/disappearance of key functional groups.[24]

Limitations:

  • Low sensitivity compared to MS or HPLC.

  • Spectra can be complex, especially for large biomolecules where the new amide peak may be masked by the protein's own amide I and II bands. Best suited for small molecule conjugations or when using difference spectroscopy.

  • Provides little information on conjugation site or stoichiometry.

Experimental Protocol: FTIR Analysis of a Small Molecule-ABG Conjugate

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried, purified conjugate with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of a solid or liquid sample.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum (of the empty sample holder or pure KBr). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Identify the characteristic amide I (C=O stretch) band around 1650 cm⁻¹.

    • Compare the conjugate spectrum to the spectra of the starting materials to confirm the appearance of the amide band and the disappearance of the relevant starting material peaks (e.g., the carboxylic acid O-H stretch).

Summary Comparison of Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR)
Primary Information Molecular Weight, StoichiometryAtomic Connectivity, Chemical EnvironmentPurity, Heterogeneity, QuantityFunctional Group Presence
Sensitivity Very High (pg-ng)Low (mg)High (ng-µg)Moderate (µg-mg)
Specificity High (Mass)Very High (Structure)Moderate (Retention Time)Moderate (Functional Group)
Sample Requirement Small, MS-compatible bufferHigh, SolubleModerate, SolubleSmall, Solid or Liquid
Throughput ModerateLowHighVery High
Best For Confirming mass addition, DARUnambiguous structure proofPurity & heterogeneity analysisQuick confirmation of bond formation

Conclusion: A Framework for Confidence

Validating the structural integrity of a 1-(4-Aminobenzyl)guanidine conjugate is not a single experiment but a systematic process of inquiry. The orthogonal application of mass spectrometry, NMR, HPLC, and FTIR provides a robust, self-validating framework that moves from high-level purity and mass confirmation to detailed atomic-level structural proof. By understanding the strengths and limitations of each technique and applying them logically, researchers can eliminate ambiguity and proceed with confidence, knowing that their conjugate is precisely what they designed it to be. This analytical rigor is the bedrock upon which reliable and reproducible biological results are built.

References

  • Hathorn, R. M., et al. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Retrieved from [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]

  • Matei, E., et al. (2019). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing. Retrieved from [Link]

  • Borders, C. L., et al. (2004). Noncovalent Binding between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. Chemical Reviews. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2016). On Guanidinium and Cellular Uptake. Bioconjugate Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development. Retrieved from [Link]

  • CMI at the University of Leicester. (2022). SEC-MALS: CMI Guide to Protein Conjugate Analysis. Retrieved from [Link]

  • Chen, J., et al. (2022). NMR Characterization of RNA Small Molecule Interactions. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Retrieved from [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Impact of the Guanidinium Group on Hybridization and Cellular Uptake of Cationic Oligonucleotides. Retrieved from [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]

  • Angell, Y. L., et al. (2007). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • Shimada, I., et al. (2020). Revisiting biomolecular NMR spectroscopy for promoting small-molecule drug discovery. Journal of Biomedical Science. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Scientia Ricerca. (2017). Brief on -Hyphenated Methods of HPLC for Determining the Presence of Solutes. Retrieved from [Link]

  • Beilvert, A., et al. (2025). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Beilstein Journal of Nanotechnology. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the conjugation reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Aminobenzyl)guanidine. Retrieved from [Link]

  • MDPI. (2022). 1-(4-Aminobutyl)guanidine. Retrieved from [Link]

  • ResearchGate. (2025). 1-(4-Aminobutyl)guanidine. Retrieved from [Link]

  • ScienceOpen. (n.d.). Guanidinium 4-aminobenzoate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Aminobenzyl)guanidine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism. When handling highly reactive pharmacophores like 1-(4-Aminobenzyl)guanid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism. When handling highly reactive pharmacophores like 1-(4-Aminobenzyl)guanidine (CAS 96783-61-8; Hydrochloride salt CAS 774227-01-9), understanding the why behind the protocol is the ultimate safeguard.

This guide provides a self-validating, mechanistic approach to the safe handling, operational workflow, and disposal of this compound.

Hazard Profile & Mechanistic Causality

1-(4-Aminobenzyl)guanidine is a specialized organic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors. According to global safety databases for structurally analogous guanidinium compounds[1], this substance is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral, Dermal, Inhalation) , Skin Irrit. 2 , and Eye Irrit. 2A .

The Causality of the Hazard: The guanidine moiety is a strong base that exists almost entirely as a protonated cation at physiological pH[2]. When exposed to biological tissues, it rapidly disrupts cellular membrane potentials and ion channels, leading to localized inflammation and severe irritation. Furthermore, the addition of the 4-aminobenzyl group increases the molecule's lipophilicity, facilitating dermal absorption and contributing to its systemic toxicity profile.

Toxicity Exposure Exposure to 1-(4-Aminobenzyl)guanidine Membrane Cell Membrane Depolarization Exposure->Membrane Direct Contact Systemic Systemic Toxicity (Acute Tox. 4) Exposure->Systemic Dermal Absorption IonChannel Ion Channel Disruption Membrane->IonChannel Irritation Tissue Irritation & Inflammation IonChannel->Irritation

Mechanistic pathway of guanidine-induced cellular irritation and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

To comply with the [3], a rigorous PPE protocol is required. The selection below is dictated by the chemical's basicity and its physical state (a fine, crystalline powder highly prone to aerosolization).

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Gloves Nitrile (Non-powdered)≥ 0.11 mm thickness (incidental); ≥ 0.40 mm (extended)Nitrile polymers resist degradation by strong organic bases better than latex, preventing dermal absorption of the lipophilic aminobenzyl moiety.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 certified; 0% ventingPrevents ingress of aerosolized crystalline dust, which causes severe alkaline corneal burns upon contact with ocular moisture.
Respirator N95 / P100 Particulate MaskAssigned Protection Factor (APF) = 10Filters particulates ≥ 0.3 µm with 99.97% efficiency, mitigating respiratory irritation risks. Required if handled outside a fume hood.
Body Protection Tyvek Suit or Nomex Lab Coat100% fluid-resistantPrevents accumulation of static-charged guanidine dust on woven cotton fibers, eliminating secondary exposure.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system —meaning the protocol inherently proves its own safety and efficacy before you proceed to the next step.

Phase 1: Pre-Operation & Self-Validation

  • Fume Hood Verification: Tape a 1x2 inch strip of tissue to the bottom edge of the fume hood sash.

    • Self-Validation: The continuous inward deflection of the tissue visually confirms active negative pressure.

  • PPE Integrity Check: Don standard lab attire. Before donning nitrile gloves, trap air inside the glove and roll the cuff to inflate the fingers.

    • Self-Validation: A lack of deflation confirms the absolute absence of micro-punctures.

Phase 2: Weighing & Transfer 3. Static Mitigation: Ground the analytical balance. Use a grounded, anti-static metal spatula.

  • Causality: Guanidine powders accumulate static charge; anti-static tools prevent the sudden, repulsive aerosolization of the toxic dust.

  • Mass Transfer: Weigh the required mass of 1-(4-Aminobenzyl)guanidine onto a dark-colored, anti-static weigh boat.

    • Self-Validation: The dark background provides high visual contrast, instantly validating if any white crystalline powder has strayed from the target zone.

Phase 3: Dissolution 5. Solvent Addition: Slowly dispense your solvent (e.g., DMSO or buffered aqueous solution) down the interior wall of the vessel. Do not squirt directly onto the powder.

  • Causality: Direct liquid impact causes particulate kick-up and potential inhalation exposure.

Workflow Start Pre-Operation: Validate Fume Hood & PPE Weighing Weighing: Use Anti-Static Spatula Start->Weighing Dissolution Dissolution: Add Solvent Slowly Weighing->Dissolution Check Self-Validation: Inspect for Particulates Dissolution->Check Check->Dissolution Particulates Remain Decon Decontamination: Clean with 1% Acetic Acid Check->Decon Clear Solution Waste Disposal: Segregate from Bleach Decon->Waste

Workflow for the safe handling, dissolution, and decontamination of the compound.

Spill Response & Decontamination

CRITICAL CHEMICAL INCOMPATIBILITY: NEVER use bleach (sodium hypochlorite) to clean up a 1-(4-Aminobenzyl)guanidine spill.

  • Causality: Hypochlorite reacts violently with amine and guanidine nitrogens to rapidly produce highly toxic, volatile chloramine gas.

Step-by-Step Decontamination Protocol:

  • Isolate: Immediately restrict access to the area and ensure respiratory protection is active.

  • Suppress: Gently overlay the spill with absorbent pads dampened with 1% acetic acid.

    • Causality: The weak acid neutralizes the strong guanidine base, preventing aerosolization and reducing chemical reactivity.

  • Wipe: Wipe inward from the edges to the center to prevent expanding the contamination zone.

  • Self-Validation: Swab the decontaminated surface with a moistened pH indicator strip. A reading of pH 6.5–7.5 validates that all basic guanidine residues have been successfully neutralized and removed.

Waste Disposal Plan

Under the [4], guanidine waste must be managed strictly to prevent environmental contamination and dangerous downstream reactions.

  • Segregation: Collect all liquid and solid waste in a dedicated High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to basic organic solutions, whereas standard PET plastics may degrade over time. Strictly segregate from strong oxidizers, acids, and chlorinated solvents.

  • Labeling: Label strictly as "Hazardous Waste: Toxic Organic Base (Guanidine Derivative)" in compliance with EPA 40 CFR Part 262[4].

  • Disposal: Route exclusively for high-temperature incineration through a certified hazardous waste vendor.

    • Self-Validation: Verify the final waste manifest confirms "Incineration" to ensure complete thermal destruction of the active pharmacophore.

References

  • NextSDS. "1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)guanidine hydrochloride - Related Substances: 1-(4-AMINOBENZYL)GUANIDINE HYDROCHLORIDE." Accessed March 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." U.S. EPA. [Link]

  • PubChem / European Chemicals Agency (ECHA). "Guanidine Hydrochloride | CID 5742." National Institutes of Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
1-(4-Aminobenzyl)guanidine
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